molecular formula C17H20F5N3O6 B605859 Azido-PEG4-PFP ester

Azido-PEG4-PFP ester

Numéro de catalogue: B605859
Poids moléculaire: 457.3 g/mol
Clé InChI: QSIFGTAWLLFXPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Azido-PEG4-PFP ester is a PEG derivative containing an azide group and a PFP group. The azide group enables Click Chemistry. The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The hydrophilic PEG spacer adds to the water solubility of this reagent.

Propriétés

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F5N3O6/c18-12-13(19)15(21)17(16(22)14(12)20)31-11(26)1-3-27-5-7-29-9-10-30-8-6-28-4-2-24-25-23/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIFGTAWLLFXPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F5N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Azido-PEG4-PFP ester, a heterobifunctional linker critical in bioconjugation and drug development. This document details the chemical properties, a plausible synthetic pathway, purification protocols, and the functional application of this versatile molecule.

Introduction

This compound is a valuable crosslinking reagent used to covalently link molecules. It features a terminal azide group and a pentafluorophenyl (PFP) ester, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The azide group allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are known for their high efficiency and biocompatibility. The PFP ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, offering an advantage over N-hydroxysuccinimide (NHS) esters due to its greater resistance to hydrolysis in aqueous media.[1][2] The PEG4 spacer enhances solubility and provides a defined distance between the conjugated molecules.[3]

Chemical and Physical Properties

The key properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate[1]
CAS Number 1353012-00-6[1]
Molecular Formula C₁₇H₂₀F₅N₃O₆[1]
Molecular Weight 457.35 g/mol [4]
Appearance Colorless to light yellow liquid or solid powder[4]
Purity Typically ≥98%[4]
Solubility Soluble in DMSO, DCM, DMF, ACN, MeOH, THF, and Ethyl acetate[3]
Storage Conditions -20°C, desiccated[4]

Synthesis of this compound

A plausible and efficient synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor, Azido-PEG4-carboxylic acid, followed by the activation of the carboxylic acid with pentafluorophenol to yield the final PFP ester.

Stage 1: Synthesis of Azido-PEG4-carboxylic acid

This stage can be adapted from established protocols for the synthesis of similar azido-PEG-acid derivatives. A representative workflow is outlined below.

cluster_0 Stage 1: Synthesis of Azido-PEG4-acid Tetraethylene_glycol Tetraethylene glycol Intermediate_1 tert-Butyl protected PEG4-acid Tetraethylene_glycol->Intermediate_1 1. NaH, THF 2. tert-Butyl acrylate tert_Butyl_acrylate tert-Butyl acrylate tert_Butyl_acrylate->Intermediate_1 Intermediate_2 Mesylated intermediate Intermediate_1->Intermediate_2 Mesyl chloride, Et3N, DCM Intermediate_3 Azido-PEG4-tert-butyl ester Intermediate_2->Intermediate_3 Sodium azide, DMF Final_Product_1 Azido-PEG4-carboxylic acid Intermediate_3->Final_Product_1 Trifluoroacetic acid (TFA)

Caption: Synthetic workflow for Azido-PEG4-carboxylic acid.

Experimental Protocol:

  • Synthesis of tert-Butyl 3-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)propanoate: Tetraethylene glycol is reacted with tert-butyl acrylate in the presence of a strong base like sodium hydride in an anhydrous solvent such as THF.

  • Mesylation: The resulting alcohol is then mesylated using methanesulfonyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM).

  • Azidation: The mesylated intermediate undergoes nucleophilic substitution with sodium azide in a polar aprotic solvent like DMF to introduce the azide group.

  • Deprotection: The tert-butyl ester protecting group is removed by treatment with an acid, typically trifluoroacetic acid (TFA), to yield the final Azido-PEG4-carboxylic acid.

Purification of Azido-PEG4-carboxylic acid:

The crude product is typically purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Stage 2: Synthesis of this compound from Azido-PEG4-carboxylic acid

The final step is the esterification of the carboxylic acid with pentafluorophenol. This is commonly achieved using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

cluster_1 Stage 2: PFP Ester Formation Azido_PEG4_acid Azido-PEG4-carboxylic acid Reaction Esterification Reaction (DCM, 0°C to rt) Azido_PEG4_acid->Reaction Pentafluorophenol Pentafluorophenol Pentafluorophenol->Reaction DCC DCC DCC->Reaction Final_Product_2 This compound Reaction->Final_Product_2 cluster_2 Bioconjugation Workflow Azido_PEG4_PFP This compound Conjugation_1 Amine Conjugation (pH 7.2-8.5) Azido_PEG4_PFP->Conjugation_1 Biomolecule_1 Biomolecule with Amine (e.g., Protein, Peptide) Biomolecule_1->Conjugation_1 Intermediate_Conjugate Azido-PEG4-Biomolecule 1 Conjugation_1->Intermediate_Conjugate Conjugation_2 Click Chemistry (CuAAC) (Cu(I) catalyst) Intermediate_Conjugate->Conjugation_2 Biomolecule_2 Biomolecule with Alkyne (e.g., Drug, Fluorophore) Biomolecule_2->Conjugation_2 Final_Conjugate Biomolecule 1-PEG4-Biomolecule 2 Conjugation_2->Final_Conjugate

References

An In-depth Technical Guide to Azido-PEG4-PFP Ester for the Introduction of Azide Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG4-PFP ester, a heterobifunctional linker critical for advanced bioconjugation and drug development. It details the reagent's chemical properties, applications, and provides explicit protocols for its use in introducing azide functionalities onto amine-containing molecules.

Introduction

This compound is a versatile chemical tool designed for the efficient introduction of azide groups onto proteins, peptides, antibodies, and other biomolecules or surfaces possessing primary or secondary amines.[1][2][3][4] The molecule features three key components: a terminal azide (N₃) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and an amine-reactive pentafluorophenyl (PFP) ester.[5]

The PFP ester provides a highly efficient means of coupling to amines, forming a stable amide bond.[1][6] Notably, PFP esters exhibit greater stability in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to reduced hydrolysis and more efficient conjugation reactions.[2][3][4][7][8] The azide group serves as a versatile chemical handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the precise and stable ligation of other molecules.[5][9] The hydrophilic PEG4 spacer enhances water solubility and reduces steric hindrance, which is beneficial for maintaining the biological activity of conjugated molecules.[5][8]

This reagent is instrumental in a variety of applications, including the development of antibody-drug conjugates (ADCs), PEGylated therapeutics, targeted drug delivery systems, and the functionalization of surfaces and nanoparticles.[5][6]

Chemical Properties and Structure

The utility of this compound is rooted in its distinct physicochemical properties.

Table 1: Physical and Chemical Properties of this compound

PropertySpecification
CAS Number 1353012-00-6[5][10]
Molecular Formula C₁₇H₂₀F₅N₃O₆[5][10]
Molecular Weight 457.35 g/mol [5]
Appearance Colorless to light yellow liquid[5][11]
Solubility Soluble in common organic solvents such as DMSO, DMF, DCM, and ACN[5][7][12]
Purity Typically ≥95-98%[5][13]
Storage Store at -20°C, desiccated. The reagent is moisture-sensitive.[2][3][4][5] Equilibrate to room temperature before opening to prevent moisture condensation.[2][3][4]

Reaction Mechanism and Workflow

The core reaction involves the nucleophilic acyl substitution where the lone pair of electrons from a primary or secondary amine attacks the electrophilic carbonyl carbon of the PFP ester. This forms a tetrahedral intermediate which then collapses, releasing the pentafluorophenolate anion as a stable leaving group and forming a robust amide bond.[1]

Figure 1. Reaction of this compound with a primary amine.

A typical experimental process involves preparation of the reagents, the conjugation reaction itself, and subsequent purification of the final product.

Experimental_Workflow prep_amine Prepare Amine Solution (e.g., Protein in Buffer) mix Initiate Reaction (Add PFP Ester to Amine Solution) prep_amine->mix prep_pfp Prepare PFP Ester Stock (Dissolve in DMSO/DMF) prep_pfp->mix incubate Incubate (e.g., 1-4h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (Optional) (Add Tris Buffer) incubate->quench purify Purify Conjugate (Desalting Column / Dialysis) quench->purify analyze Analyze Product (HPLC, LC-MS, etc.) purify->analyze

Figure 2. General workflow for amine conjugation.

Experimental Protocols

Successful conjugation requires careful attention to reaction conditions to maximize efficiency while preserving the integrity of the biomolecule.

Table 2: Recommended Reaction Conditions for PFP Ester Conjugation

ParameterRecommended ConditionsNotes
pH 7.2 - 8.5[1][7]Optimal for ensuring primary amines are unprotonated and available for reaction. Higher pH levels can increase the rate of ester hydrolysis.[7][8]
Temperature Room Temperature (20-25°C) or 4°C[1][7][8]Room temperature reactions are faster (1-4 hours).[1][7] For sensitive biomolecules, reacting overnight at 4°C is recommended to maintain stability.[1][7]
Buffer Phosphate, Borate, Carbonate/Bicarbonate, or HEPES (50-100 mM)[1][7]Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for the PFP ester.[2][3][4]
Solvent Anhydrous DMSO or DMF[1][2][7]The PFP ester should be dissolved in a minimal amount of organic solvent before being added to the aqueous reaction buffer. The final concentration of the organic co-solvent should ideally be less than 10%.[8][14]
Molar Ratio 2:1 to 10:1 (PFP ester to amine)[1][7]The optimal ratio depends on the biomolecule and desired degree of labeling and should be optimized empirically. For antibodies, a 5-15x molar excess may be used.[14]
Quenching Tris buffer (pH ~8.0)[1][7]If necessary, add a quenching reagent to deactivate any unreacted PFP ester.[1]
Detailed Protocol: Conjugation to a Protein (e.g., IgG)

This protocol provides a general procedure for labeling an antibody with this compound.

Materials:

  • Antibody (IgG)

  • This compound

  • Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.4[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis equipment[2][14]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dilute the IgG in the Reaction Buffer to a final concentration of 0.5-5 mg/mL.[1][7] For example, dissolve 2 mg of IgG in 1 mL of PBS.[2][3]

    • If the protein was stored in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer (e.g., PBS) via dialysis or a desalting column prior to the reaction.[2][3][4]

  • Prepare the PFP Ester Solution:

    • This compound is moisture-sensitive.[2][3][4] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[2][3][4]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[1][7] Do not prepare stock solutions for long-term storage as the PFP ester readily hydrolyzes.[2][3][4] Discard any unused reconstituted reagent.[2][3][4]

  • Initiate the Conjugation Reaction:

    • Slowly add the calculated amount of the PFP ester stock solution to the stirring protein solution.[1][7] A 2:1 to 10:1 molar excess of the PFP ester over the protein is a typical starting point.[1][7]

    • For example, to achieve a 20-fold molar excess for 2 mg of IgG (MW ~150,000 g/mol ) in 1 mL, you would add a specific volume of your stock solution.

  • Incubate:

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C for sensitive proteins.[1][7] A common condition is incubating at room temperature for 2 hours or at 37°C for 30 minutes.[2][3]

  • Quench the Reaction (Optional):

    • To stop the reaction and deactivate any remaining PFP ester, add the Quenching Buffer (e.g., Tris) to a final concentration of 20-50 mM and incubate for an additional 30 minutes at room temperature.[1][7]

  • Purify the Conjugate:

    • Remove unreacted this compound and the pentafluorophenol byproduct by using a desalting column or through dialysis against an appropriate storage buffer (e.g., PBS).[2][3][14]

  • Analysis and Storage:

    • Confirm conjugation and determine the degree of labeling using methods such as HPLC, LC-MS, or MALDI-TOF.[7]

    • Store the purified azido-modified protein under conditions appropriate for the unmodified protein, typically at 4°C or frozen at -20°C or -80°C.[2][3]

Applications in Research and Drug Development

The introduction of an azide group onto a biomolecule opens up a vast array of possibilities for subsequent modifications through click chemistry.

  • Antibody-Drug Conjugates (ADCs): The azide handle allows for the precise attachment of cytotoxic drugs containing a compatible alkyne group, a key step in creating targeted cancer therapies.[5][6]

  • PEGylation: While the linker itself contains a short PEG chain, the terminal azide can be used to click on larger PEG structures to improve the pharmacokinetic profile of therapeutic proteins or peptides.[5]

  • Targeted Drug Delivery: Targeting ligands (e.g., peptides, antibodies) can be functionalized with an azide and subsequently conjugated to drug-loaded nanoparticles or liposomes that bear an alkyne group.[5][6]

  • Surface Functionalization: Amine-coated surfaces (e.g., biosensors, microarrays) can be modified with this compound to introduce azide groups, enabling the immobilization of various molecules through click chemistry.[5]

  • Bioconjugation and Labeling: The azide group facilitates the attachment of a wide range of molecules, including fluorescent dyes, biotin tags, or crosslinkers for proteomics and diagnostic applications.[5]

Conclusion

This compound is a highly effective and stable reagent for introducing azide functionalities onto amine-containing substrates. Its superior stability compared to NHS esters, combined with the versatility of the azide group for click chemistry, makes it an invaluable tool in drug development, diagnostics, and materials science. By following the detailed protocols and understanding the reaction parameters outlined in this guide, researchers can reliably and efficiently generate azido-modified molecules for a broad spectrum of advanced applications.

References

An In-depth Technical Guide to the Reactivity of Pentafluorophenyl Esters with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenyl (PFP) esters are highly efficient acylating agents that have become indispensable tools in bioconjugation, drug delivery, and peptide synthesis.[1] Their heightened reactivity and superior stability in aqueous media, particularly when compared to other active esters like N-hydroxysuccinimide (NHS) esters, make them a preferred choice for the covalent modification of molecules containing primary amines.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the reactivity of PFP esters with primary amines, supported by quantitative kinetic data, detailed experimental protocols, and workflow visualizations to aid researchers in optimizing their conjugation strategies.

Core Principles: The Chemistry of PFP Esters

The reaction between a PFP ester and a primary amine proceeds through a nucleophilic acyl substitution mechanism.[1][5] The strong electron-withdrawing nature of the pentafluorophenyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the primary amine.[1][4] The pentafluorophenolate anion is an excellent leaving group, which further drives the reaction towards the formation of a stable amide bond.[1][4][5]

Reaction Mechanism

The reaction can be broken down into the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the PFP ester.[1][5]

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable, transient tetrahedral intermediate.[1][5]

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the pentafluorophenolate anion.[1][5]

  • Amide Bond Formation: The final product is a stable amide bond, with pentafluorophenol as a byproduct.[1][5]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products PFP_Ester PFP Ester (R-CO-OPFP) Tetrahedral_Intermediate Tetrahedral Intermediate PFP_Ester->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine Primary Amine (R'-NH₂) Primary_Amine->Tetrahedral_Intermediate Amide_Bond Amide Bond (R-CO-NH-R') Tetrahedral_Intermediate->Amide_Bond Collapse & Leaving Group Departure PFP_Byproduct Pentafluorophenol (PFP-OH) Tetrahedral_Intermediate->PFP_Byproduct Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Prepare_Biomolecule Prepare Biomolecule in Amine-Free Buffer (pH 7.2-8.5) Initiate_Reaction Initiate Reaction: Add PFP Ester to Biomolecule Prepare_Biomolecule->Initiate_Reaction Prepare_PFP_Ester Prepare PFP Ester Stock Solution (in anhydrous DMSO/DMF) Prepare_PFP_Ester->Initiate_Reaction Incubate Incubate (1-4h at RT or overnight at 4°C) Initiate_Reaction->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate Incubate->Purify If not quenching Quench->Purify Analyze Analyze Conjugate Purify->Analyze

References

Basic principles of using Azido-PEG4-PFP ester in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and applications of Azido-PEG4-PFP ester, a heterobifunctional crosslinker integral to modern bioconjugation strategies. This document provides a comprehensive overview of its chemical properties, reaction mechanisms, and detailed protocols for its use, empowering researchers to leverage this versatile tool in drug development, diagnostics, and various life science applications.

Core Principles of this compound

This compound is a molecule composed of three key functional components: an azide group, a polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. This unique combination of moieties makes it a powerful tool for covalently linking molecules.

  • Pentafluorophenyl (PFP) Ester: The PFP ester is a highly efficient amine-reactive functional group. The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly electrophilic and the pentafluorophenolate an excellent leaving group.[1] This results in a rapid and efficient reaction with primary and secondary amines to form stable amide bonds.[1][2][3] Notably, PFP esters exhibit greater resistance to hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations in aqueous environments.[1][2][4][5]

  • Polyethylene Glycol (PEG) Spacer: The PEG4 spacer is a hydrophilic chain consisting of four ethylene glycol units. This spacer enhances the water solubility of the crosslinker and the resulting bioconjugate.[6] The PEG linker also provides spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins or reducing steric hindrance in subsequent reactions.[7]

  • Azide Group: The terminal azide group (N₃) is a bioorthogonal functional handle. It is largely unreactive with most functional groups found in biological systems, ensuring high specificity in subsequent ligation reactions.[8][9] The azide group is primarily used in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage with a molecule containing an alkyne group.[8][10][11][12]

The structure of this compound allows for a two-step conjugation strategy. First, the PFP ester reacts with an amine-containing molecule. Then, the azide group on the now-modified molecule can be used for a highly specific "click" reaction with an alkyne-containing molecule.

Data Presentation: Physicochemical Properties and Reaction Parameters

For effective experimental design, a clear understanding of the physicochemical properties and recommended reaction conditions is essential.

PropertyValueReference(s)
Chemical Formula C₁₇H₂₀F₅N₃O₆
Molecular Weight 457.35 g/mol
Appearance Yellowish Liquid[13]
Solubility Soluble in DMSO, DMF, DCM, ACN, THF, MeOH, Ethyl acetate[6][14][15]
Storage Conditions -20°C, desiccated, protected from light[16]
Reaction ParameterRecommended ConditionNotesReference(s)
Reaction pH (PFP ester) 7.2 - 8.5Optimal for reaction with unprotonated primary amines. Higher pH increases the rate of hydrolysis.[4][17]
Reaction Temperature Room temperature (20-25°C) or 4°CIncubation at 4°C overnight is recommended for sensitive biomolecules.[3][4][18]
Reaction Time 1 - 4 hours at room temperature; overnight at 4°CReaction time can be optimized based on the reactivity of the amine and the desired degree of labeling.[3][4][17]
Molar Excess (PFP:Amine) 2:1 to 10:1The optimal ratio should be determined empirically for each specific application to achieve the desired degree of labeling.[3][4][17]
Quenching Reagent Tris buffer (e.g., 1 M Tris-HCl, pH 8.0)Used to stop the reaction by consuming any unreacted PFP ester.[1][4]
Click Chemistry Catalyst (CuAAC) CuSO₄ and a reducing agent (e.g., sodium ascorbate) with a Cu(I) stabilizing ligand (e.g., THPTA or BTTAA)The use of a ligand is recommended to accelerate the reaction and protect biomolecules from oxidation.[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling a Protein with this compound

This protocol describes the general procedure for conjugating this compound to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

  • Protein of interest

  • Amine-free reaction buffer (e.g., 100 mM sodium bicarbonate or PBS, pH 8.5)[1]

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1]

  • Purification system (e.g., desalting column or dialysis cassette)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.[4][19] If necessary, perform a buffer exchange to remove any amine-containing buffers like Tris or glycine.[18][20]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[3][4]

  • Initiate the Conjugation Reaction: Slowly add a 5- to 20-fold molar excess of the this compound solution to the stirring protein solution.[1] The final concentration of the organic solvent should ideally be less than 10%.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[1][4]

  • Quench the Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PFP ester.[1][4] Incubate for an additional 30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[18]

  • Characterization: Confirm the conjugation and determine the degree of labeling (DOL) using appropriate analytical techniques such as UV-Vis spectroscopy, HPLC, or mass spectrometry.[21]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide-labeled protein from Protocol 1 and an alkyne-containing molecule.

Materials:

  • Azide-labeled protein

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄) solution

  • Sodium ascorbate solution (freshly prepared)

  • Copper-binding ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein and a 1.5- to 10-fold molar excess of the alkyne-containing molecule in the reaction buffer.[19]

  • Prepare the Catalyst Solution: In a separate tube, premix the CuSO₄ and the copper-binding ligand. A common ratio is 1:5 (CuSO₄:ligand).[11]

  • Initiate the Click Reaction: Add the CuSO₄/ligand solution to the protein mixture, followed by the freshly prepared sodium ascorbate solution. The final concentrations of the catalyst components are typically in the low millimolar range.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques like SDS-PAGE or mass spectrometry to observe the formation of the conjugate.

  • Purify the Final Conjugate: Remove the copper catalyst, excess alkyne-containing molecule, and other small-molecule reagents via desalting, dialysis, or chromatography.

Mandatory Visualizations

The following diagrams illustrate the key chemical structures and workflows associated with this compound bioconjugation.

G Chemical Structure of this compound cluster_azide Azide Group cluster_peg PEG4 Spacer cluster_pfp PFP Ester azide N₃- peg -(CH₂CH₂O)₄- azide->peg pfp -C(O)O-C₆F₅ peg->pfp

Caption: Structure of this compound.

G PFP Ester Reaction with a Primary Amine reagents This compound + R'-NH₂ (Primary Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Azido-PEG4-NH-R' (Amide Bond) + HOC₆F₅ (Pentafluorophenol) intermediate->products Collapse & Leaving Group Expulsion

Caption: PFP ester aminolysis mechanism.

G Bioconjugation Workflow start Start: Protein with Primary Amine (e.g., Lysine) step1 Step 1: Reaction with this compound start->step1 step2 Purification of Azide-Labeled Protein step1->step2 step3 Step 2: Click Chemistry with Alkyne-Molecule step2->step3 step4 Purification of Final Bioconjugate step3->step4 end End: Final Bioconjugate step4->end

Caption: Experimental workflow overview.

References

Methodological & Application

Step-by-Step Guide for Antibody-Drug Conjugate Synthesis using Azido-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of antibody-drug conjugates (ADCs) utilizing the heterobifunctional linker, Azido-PEG4-PFP ester. This linker facilitates a two-step conjugation strategy, enabling the precise and efficient attachment of a payload to an antibody. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting ADC.[1][2]

Introduction

Antibody-drug conjugates are a revolutionary class of targeted therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic drugs.[2][3] The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.[3] this compound is a linker that offers several advantages in ADC development.

The pentafluorophenyl (PFP) ester group provides a highly reactive site for conjugation to primary amines, such as the lysine residues on the surface of an antibody.[1][4] PFP esters exhibit greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, which can lead to higher conjugation yields.[1][4] The azide group on the linker allows for a subsequent bioorthogonal "click" chemistry reaction, such as a strain-promoted alkyne-azide cycloaddition (SPAAC), with a payload that has been modified with a compatible reactive group (e.g., DBCO or BCN).[2] The PEG4 spacer improves the hydrophilicity of the ADC, which can help to mitigate aggregation issues often associated with hydrophobic payloads.[5]

Experimental Protocols

This section details the step-by-step methodology for the synthesis, purification, and characterization of an ADC using this compound.

Materials and Reagents
  • Antibody: Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Linker: this compound.

  • Payload: Azide-reactive payload (e.g., DBCO- or BCN-modified cytotoxic drug).

  • Solvents: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Buffers:

    • Reaction Buffer: Amine-free buffer such as PBS (pH 7.2-8.5).[4]

    • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.

  • Purification System: Size-Exclusion Chromatography (SEC) column or dialysis cassettes (7 kDa MWCO).[1]

Step 1: Antibody Preparation

It is crucial to ensure the antibody is in a suitable buffer free of primary amines that could compete with the PFP ester conjugation reaction.

  • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free reaction buffer (e.g., PBS, pH 7.2-8.5).[1]

  • Adjust the antibody concentration to 1-10 mg/mL. Higher concentrations can improve reaction efficiency.

Step 2: Linker Activation and Conjugation to Antibody

This step involves the reaction of the PFP ester with the lysine residues on the antibody to form a stable amide bond.

  • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-100 mM.[4] Do not prepare stock solutions for long-term storage as the PFP ester moiety is susceptible to hydrolysis.[1]

  • Add a calculated molar excess of the this compound stock solution to the antibody solution. A typical starting molar ratio is 5-20 equivalents of linker per antibody.[4] The optimal ratio should be determined empirically for each specific antibody and desired degree of labeling.

  • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle mixing.[4] Lower temperatures can help minimize potential antibody degradation.

Step 3: Quenching and Purification of the Antibody-Linker Conjugate

This step is necessary to deactivate and remove any excess, unreacted linker.

  • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted PFP esters.

  • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the antibody-linker conjugate using a desalting column or dialysis to remove the excess linker and quenching reagent.[1]

Step 4: Conjugation of the Payload to the Antibody-Linker Conjugate

This step utilizes the bioorthogonal "click" reaction between the azide group on the antibody-linker and the reactive group on the payload.

  • Prepare a stock solution of the azide-reactive payload (e.g., DBCO-drug) in a suitable solvent like DMSO.

  • Add a 1.5 to 5-fold molar excess of the payload to the purified antibody-linker conjugate.

  • Incubate the reaction for 1 to 4 hours at room temperature or 37°C.

Step 5: Final Purification of the ADC

The final purification step removes any unreacted payload and other small molecule impurities.

  • Purify the crude ADC using Size-Exclusion Chromatography (SEC).[5]

  • Collect the fractions containing the purified ADC.

  • Perform a buffer exchange into a suitable formulation buffer (e.g., PBS, pH 7.4) for storage.[5]

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for ADC synthesis using an this compound.

Table 1: Reaction Conditions for Antibody-Linker Conjugation

ParameterRecommended RangeNotes
Antibody Concentration1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Linker:Antibody Molar Ratio5:1 to 20:1The optimal ratio depends on the desired Drug-to-Antibody Ratio (DAR).[4]
Reaction BufferPBS, pH 7.2-8.5Must be free of primary amines.[1][4]
Reaction Temperature4°C - 25°CLower temperatures can minimize potential antibody degradation.[4]
Incubation Time30 - 120 minutesMonitor reaction progress to determine the optimal time.
Quenching Reagent50-100 mM Tris or GlycineEnsures complete deactivation of excess linker.

Table 2: Characterization of the Final ADC

ParameterMethodExpected Outcome
Drug-to-Antibody Ratio (DAR)HIC, RP-HPLC, Mass SpectrometryA distribution of DAR species, with an average DAR typically between 2 and 4.
PuritySEC-HPLC>95% monomeric ADC.
AggregationSEC-HPLC<5% high molecular weight species.
In Vitro CytotoxicityCell-based assays (e.g., MTT)Dose-dependent killing of antigen-positive cancer cells.

Visualization of Workflows and Pathways

The following diagrams illustrate the key processes involved in the synthesis and mechanism of action of the antibody-drug conjugate.

ADC_Synthesis_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_final Final Product Antibody_Prep Antibody Preparation (Buffer Exchange) Antibody_Linker_Conj Antibody-Linker Conjugation (PFP Ester + Lysine) Antibody_Prep->Antibody_Linker_Conj Linker_Prep Linker Solution (this compound in DMSO) Linker_Prep->Antibody_Linker_Conj Payload_Prep Payload Solution (DBCO-Drug in DMSO) ADC_Conj ADC Conjugation (Click Chemistry) Payload_Prep->ADC_Conj Quenching Quenching (Tris or Glycine) Antibody_Linker_Conj->Quenching Purification1 Purification 1 (SEC or Dialysis) Quenching->Purification1 Purification1->ADC_Conj Purification2 Final Purification (SEC) ADC_Conj->Purification2 Characterization Characterization (DAR, Purity) Purification2->Characterization ADC_Mechanism_of_Action cluster_ec Extracellular cluster_ic Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Cleavage Apoptosis Apoptosis (Cell Death) Payload_Release->Apoptosis Action

References

Application Notes and Protocols for Azido-PEG4-PFP Ester in Copper-Catalyzed Click Chemistry (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," prized for its high efficiency, specificity, and biocompatibility. This reaction enables the rapid and reliable formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. Azido-PEG4-PFP ester is a heterobifunctional linker designed to leverage the power of CuAAC in bioconjugation and drug development. It features a terminal azide for click chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a pentafluorophenyl (PFP) ester for efficient amine conjugation.

PFP esters offer significant advantages over commonly used N-hydroxysuccinimide (NHS) esters, including greater stability towards hydrolysis in aqueous media and faster reaction kinetics with primary amines.[1] These characteristics lead to more efficient and reproducible conjugation reactions, making this compound an ideal reagent for labeling proteins, antibodies, and other biomolecules for downstream applications in diagnostics and therapeutics, such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]

Core Principles and Advantages

The utility of this compound stems from its dual reactivity, allowing for a two-step conjugation strategy. First, the PFP ester reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond. Subsequently, the azide group is available for a highly specific CuAAC reaction with an alkyne-containing molecule.

Advantages of this compound:

  • High Reactivity of PFP Ester: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, leading to rapid and efficient amide bond formation.[1]

  • Enhanced Stability: PFP esters are significantly more resistant to hydrolysis than NHS esters, providing a wider window for conjugation reactions in aqueous buffers.[1]

  • Bioorthogonal Azide Group: The azide moiety is chemically inert in biological systems, ensuring that the click reaction only proceeds in the presence of a copper(I) catalyst and an alkyne reaction partner.[4]

  • Hydrophilic PEG4 Spacer: The polyethylene glycol chain improves the water solubility of the linker and the resulting conjugate, which can reduce aggregation and improve pharmacokinetic properties.[5]

Quantitative Data

The efficiency of CuAAC reactions is typically high, often with near-quantitative yields. The following tables provide representative data for the two key reactions involving this compound.

Table 1: Amine Conjugation via PFP Ester

ParameterTypical ValueConditions
Molar Ratio (Ester:Amine)5:1 to 20:1pH 7.5-8.5
Reaction Time1-4 hoursRoom Temperature
Expected Yield>90%Amine-free buffer

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterTypical ValueConditions
Reactant Concentration10 µM - 10 mMAqueous buffer (e.g., PBS)
Copper(I) SourceCuSO₄ with a reducing agent (e.g., sodium ascorbate)0.1-1 mM CuSO₄, 1-5 mM Sodium Ascorbate
LigandTHPTA or TBTA5-fold excess to copper
Reaction Time30 minutes - 4 hoursRoom Temperature
Expected Yield>95%Degassed solution

Experimental Protocols

Protocol 1: Two-Step Bioconjugation - Labeling a Protein with an Alkyne-Containing Molecule

This protocol describes the labeling of a protein with an alkyne-functionalized small molecule using this compound as the linker.

Step A: Conjugation of this compound to the Protein

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.5-8.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-100 mM stock solution.

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution with gentle stirring.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Purify the azide-functionalized protein using size-exclusion chromatography or dialysis to remove excess linker and quenching buffer.

  • Characterization: Confirm successful conjugation and determine the degree of labeling (DOL) using techniques such as mass spectrometry (MS) or UV-Vis spectroscopy.

Step B: CuAAC Reaction with an Alkyne-Containing Molecule

Materials:

  • Azide-functionalized protein from Step A

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in deionized water)

  • Sodium ascorbate stock solution (e.g., 1 M in deionized water, prepared fresh)

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in deionized water)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a reaction vial, combine the azide-functionalized protein (1 equivalent) and the alkyne-containing molecule (1.1-1.5 equivalents) in the reaction buffer.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution (to a final concentration of 0.1-1 mM) and the ligand stock solution (to a final concentration 5-fold higher than CuSO₄).

  • Initiation: Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate stock solution (to a final concentration of 1-5 mM) to initiate the reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by LC-MS or SDS-PAGE.

  • Purification: Purify the final protein conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.

Visualizations

CuAAC_Mechanism Azide Azido-PEG4-Protein Cycloaddition Cycloaddition Azide->Cycloaddition Alkyne Alkyne-Molecule Intermediate Copper-Acetylide Intermediate Alkyne->Intermediate Coordination Cu_I Copper(I) Catalyst Cu_I->Intermediate Intermediate->Cycloaddition Product Triazole-Linked Conjugate Cycloaddition->Product Ring Formation

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

PROTAC_Synthesis_Workflow start Start step1 Step 1: Conjugate this compound to E3 Ligase Ligand (Amine) start->step1 intermediate Azide-PEG4-E3 Ligase Ligand step1->intermediate step2 Step 2: CuAAC Reaction with Alkyne-Functionalized Target Protein Ligand intermediate->step2 protac PROTAC Molecule step2->protac purification Purification (HPLC) protac->purification characterization Characterization (MS, NMR) purification->characterization end Final PROTAC characterization->end

Caption: Workflow for PROTAC Synthesis using this compound.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Azido-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, targeted therapeutics, and diagnostic agents. Azido-PEG4-PFP ester is a heterobifunctional linker designed for the efficient and versatile surface modification of nanoparticles. This linker possesses two key functional groups: a pentafluorophenyl (PFP) ester and a terminal azide group, separated by a 4-unit polyethylene glycol (PEG) spacer.

The PFP ester is a highly efficient amine-reactive group that forms stable amide bonds with primary amines present on the surface of nanoparticles.[1][2] PFP esters are generally more stable towards hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation and potentially higher yields.[3] The hydrophilic PEG4 spacer enhances the biocompatibility and stability of the modified nanoparticles by creating a protective layer that can reduce non-specific protein binding and aggregation.[4][5]

The terminal azide group provides a versatile handle for subsequent bioconjugation via "click chemistry."[6][7] Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the highly efficient and specific attachment of a wide range of alkyne-modified molecules, such as targeting ligands, imaging agents, or therapeutic payloads.[8] This two-step approach of amine reaction followed by click chemistry enables precise control over the nanoparticle surface chemistry.

These application notes provide detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound and subsequent conjugation of an alkyne-containing molecule via CuAAC click chemistry.

Data Presentation

Successful surface modification can be confirmed by monitoring changes in the physicochemical properties of the nanoparticles at each step. The following tables provide representative quantitative data for the functionalization of amine-bearing nanoparticles. The exact values will vary depending on the specific nanoparticle system and conjugated molecules.

Table 1: Physicochemical Characterization of Nanoparticles at Each Stage of Surface Modification

Stage of ModificationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles (Bare NP)100 ± 2.50.15 ± 0.02+35 ± 2.1
Azide-PEG4-Functionalized Nanoparticles (NP-Azide)115 ± 3.10.18 ± 0.03+25 ± 1.8
Ligand-Conjugated Nanoparticles (NP-Ligand)125 ± 3.50.20 ± 0.04+18 ± 2.5

Table 2: Quantification of Surface Azide Groups

MethodPrincipleResult (Azide groups/nanoparticle)
UV-Vis SpectroscopyMonitoring the disappearance of the characteristic absorbance of an alkyne-containing probe (e.g., DBCO) upon reaction with the azide-functionalized nanoparticles.[9]~4500
Fluorescence SpectroscopyReaction with a fluorogenic alkyne probe that becomes fluorescent upon click reaction with the azide group.~4200

Experimental Protocols

Protocol 1: Functionalization of Amine-Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles bearing primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-8.5. Avoid buffers containing primary amines like Tris.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Washing Buffer: PBS, pH 7.4

  • Centrifugal filter units with an appropriate molecular weight cut-off (MWCO)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Sonicate the suspension briefly if necessary to ensure a homogenous dispersion.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mg/mL). PFP esters are moisture-sensitive.[1]

  • Conjugation Reaction:

    • Add the this compound stock solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the linker to the estimated available amine groups on the nanoparticles is a recommended starting point; this should be optimized for your specific system.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator or shaker).

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted PFP esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the azide-functionalized nanoparticles from excess linker and byproducts using centrifugal filter units.

    • Wash the nanoparticles by repeatedly centrifuging and resuspending the pellet in fresh Washing Buffer. Perform at least three washing cycles.

    • Alternatively, dialysis can be used for purification.

  • Characterization:

    • Resuspend the purified azide-functionalized nanoparticles in an appropriate buffer for characterization and downstream applications.

    • Characterize the nanoparticles for hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).

    • Confirm the presence of the azide group using Fourier-Transform Infrared Spectroscopy (FTIR) by observing the characteristic azide peak around 2100 cm⁻¹.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Ligand Conjugation

This protocol describes the conjugation of an alkyne-containing molecule (e.g., a targeting ligand, fluorescent dye, or drug) to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA) solution (e.g., 50 mM in water)

  • Reaction Buffer: PBS, pH 7.4

  • Purification supplies (e.g., centrifugal filter units, dialysis tubing)

Procedure:

  • Preparation of Reagents:

    • Disperse the azide-functionalized nanoparticles in the Reaction Buffer.

    • Dissolve the alkyne-containing molecule in a compatible solvent (e.g., water or DMSO).

    • Prepare a fresh solution of sodium ascorbate.

  • Reaction Setup:

    • In a reaction tube, add the azide-functionalized nanoparticle suspension.

    • Add the alkyne-containing molecule. A 5- to 20-fold molar excess of the alkyne molecule to the estimated surface azide groups is a good starting point for optimization.

    • Add the copper ligand (THPTA) to the mixture.

    • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-500 µM.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature with gentle mixing, protected from light. The reaction time may need to be optimized.

  • Purification:

    • Purify the ligand-conjugated nanoparticles from the catalyst and excess reagents using centrifugal filter units or dialysis. Ensure the removal of copper, as it can be cytotoxic.

  • Characterization:

    • Characterize the final ligand-conjugated nanoparticles for hydrodynamic diameter and zeta potential using DLS.

    • Confirm successful conjugation using appropriate analytical techniques, such as UV-Vis or fluorescence spectroscopy if the ligand has a chromophore or fluorophore, or by functional assays (e.g., cell binding studies for a targeting ligand).

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Nanoparticle Functionalization with this compound cluster_step2 Step 2: CuAAC Click Chemistry for Ligand Conjugation NP_Amine Amine-Functionalized Nanoparticle Reaction1 Amine-PFP Ester Reaction NP_Amine->Reaction1 Reaction Buffer (pH 8.0-8.5) Linker This compound Linker->Reaction1 NP_Azide Azide-Functionalized Nanoparticle Purification1 Purification (Centrifugation/Dialysis) NP_Azide->Purification1 NP_Azide_in Azide-Functionalized Nanoparticle Purification1->NP_Azide_in Reaction1->NP_Azide Reaction2 CuAAC Click Reaction NP_Azide_in->Reaction2 Reaction Buffer (pH 7.4) Alkyne_Ligand Alkyne-Containing Ligand Alkyne_Ligand->Reaction2 NP_Ligand Ligand-Conjugated Nanoparticle Purification2 Purification (Centrifugation/Dialysis) NP_Ligand->Purification2 Reaction2->NP_Ligand Catalyst CuSO4 / Na-Ascorbate Catalyst->Reaction2

Caption: Experimental workflow for the two-step surface modification of nanoparticles.

signaling_pathway_analogy cluster_targeting Targeted Drug Delivery Logic cluster_non_target Interaction with Non-Target Cells NP_Ligand Ligand-Conjugated Nanoparticle Receptor Cell Surface Receptor (Overexpressed on Target Cell) NP_Ligand->Receptor Specific Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect NP_Ligand2 Ligand-Conjugated Nanoparticle Non_Target_Cell Non-Target Cell (Low Receptor Expression) NP_Ligand2->Non_Target_Cell Reduced Binding Minimal_Uptake Minimal Uptake Non_Target_Cell->Minimal_Uptake

Caption: Logical flow of targeted nanoparticle-cell interaction.

References

Application Notes and Protocols: Amine-Reactive Labeling of Oligonucleotides with Azido-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The functionalization of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. The introduction of specific modifications allows for the attachment of fluorescent dyes, quenchers, biotin, or other moieties for a wide range of applications. "Click chemistry," a set of highly efficient and bioorthogonal reactions, has become a leading method for conjugating biomolecules.[1][2][3][] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction that forms a stable triazole linkage between an azide and an alkyne.[1][]

This application note provides a detailed protocol for the introduction of an azide functional group onto an amine-modified oligonucleotide using Azido-PEG4-PFP (pentafluorophenyl) ester. The PFP ester is an amine-reactive group that forms a stable amide bond with primary amines present on modified oligonucleotides.[5][6] Compared to the more common N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability towards hydrolysis in aqueous media, leading to potentially more efficient and reliable conjugation reactions.[6][7] The flexible polyethylene glycol (PEG) spacer enhances solubility and provides spatial separation between the oligonucleotide and the terminal azide group.[8]

This method provides a robust two-step strategy for labeling oligonucleotides: first, the stable and efficient introduction of an azide handle, followed by a versatile click chemistry reaction to conjugate the desired molecule. This approach is modular and applicable to the development of novel diagnostic probes and therapeutic agents.

Chemical Reaction Pathway

The overall process involves two key chemical reactions. First, the amine-reactive PFP ester is conjugated to an amine-modified oligonucleotide. Second, the newly introduced azide group is used in a downstream click chemistry reaction.

G cluster_0 Step 1: Amine-Reactive Labeling cluster_1 Step 2: Downstream Click Chemistry (CuAAC) amine_oligo Amine-Modified Oligonucleotide (R-NH₂) azide_oligo Azide-Labeled Oligonucleotide amine_oligo->azide_oligo pH 8.5-9.0 Stable Amide Bond Formation pfp_ester Azido-PEG4-PFP Ester pfp_ester->azide_oligo final_conjugate Final Oligonucleotide Conjugate azide_oligo->final_conjugate Cu(I) Catalyst (e.g., CuSO₄ + Ascorbate) alkyne_molecule Alkyne-Modified Molecule (e.g., Dye, Drug) alkyne_molecule->final_conjugate

Caption: Overall reaction scheme for oligonucleotide functionalization.

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotide with this compound

This protocol describes the conjugation of the this compound to an oligonucleotide containing a primary amine.

Materials and Reagents:

  • Amine-modified oligonucleotide (e.g., with a 5'- or 3'-amino modifier)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium tetraborate or 0.1 M sodium bicarbonate, pH 8.5.[9][10] (Avoid buffers containing primary amines like Tris).[7][10]

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM. For example, dissolve 100 µg of an 18-mer oligonucleotide in 50-150 µL of buffer.

  • Prepare PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of approximately 10-20 mM. PFP esters are moisture-sensitive, so it is crucial to use anhydrous solvent and prepare the solution just before starting the reaction.[7] Do not prepare stock solutions for long-term storage.[7]

  • Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved this compound to the oligonucleotide solution.[11] Gently vortex the mixture to ensure it is homogenous.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature (approx. 25°C) with gentle shaking. Protect the reaction from light if any components are photosensitive.

  • Proceed to Purification: After incubation, the azide-labeled oligonucleotide is ready for purification as described in Protocol 2.

Protocol 2: Purification of Azide-Labeled Oligonucleotide

Purification is necessary to remove unreacted PFP ester and other reaction components. The choice of method depends on the scale of the reaction and the required purity.

Method A: Ethanol Precipitation (for desalting)

  • Add 1/10th volume of 3 M NaCl to the reaction mixture.

  • Add 2.5 to 3 volumes of cold absolute ethanol. Mix thoroughly.

  • Incubate at -20°C for at least 30 minutes.[10]

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes to pellet the oligonucleotide.[10]

  • Carefully decant the supernatant. Wash the pellet with cold 70% ethanol.

  • Air-dry or vacuum-dry the pellet.

  • Resuspend the purified azide-labeled oligonucleotide in nuclease-free water or a suitable buffer.

Method B: HPLC Purification (for high purity)

For applications requiring high purity, such as therapeutic development, purification by High-Performance Liquid Chromatography (HPLC) is recommended.[12][13]

  • Column: A reverse-phase column (e.g., C18) is typically used for oligonucleotide purification.

  • Mobile Phase: A gradient of an ion-pairing agent (e.g., triethylammonium acetate, TEAA) in acetonitrile is commonly employed.

  • Detection: UV absorbance at 260 nm.

  • Procedure: The crude reaction mixture is injected onto the HPLC system. The azide-labeled oligonucleotide will have a different retention time than the unlabeled starting material due to the addition of the hydrophobic PEG-azide group. Fractions corresponding to the correct product peak are collected, pooled, and lyophilized.

Experimental Workflow

The following diagram illustrates the complete workflow from the initial labeling reaction to the final purified product, ready for downstream applications.

G start Start dissolve_oligo 1. Dissolve Amine-Oligo in Conjugation Buffer start->dissolve_oligo combine 3. Combine Reagents (10-20x molar excess of PFP ester) dissolve_oligo->combine dissolve_pfp 2. Dissolve Azido-PEG4-PFP Ester in Anhydrous DMSO dissolve_pfp->combine react 4. Incubate 2-4 hours at Room Temperature combine->react purify 5. Purify Labeled Oligo (Ethanol Precipitation or HPLC) react->purify analyze 6. Quality Control (Mass Spec, HPLC) purify->analyze end Azide-Labeled Oligo (Ready for Click Chemistry) analyze->end

Caption: Step-by-step experimental workflow for oligonucleotide labeling.

Data Presentation and Quality Control

The success of the labeling reaction should be confirmed by analytical techniques, and the quantitative results should be documented.

Table 1: Representative Quantitative Data for Labeling Reaction

ParameterUnlabeled OligonucleotideAzide-Labeled Oligonucleotide (Post-Purification)Method of Analysis
Purity >95%>90% (HPLC Purified)Anion-Exchange HPLC[13]
Yield N/A70-90%UV-Vis Spectroscopy (A260)
Molecular Weight X DaX + 317.3 Da (Azido-PEG4)Mass Spectrometry (ESI-MS)
Labeling Efficiency 0%>95%Mass Spectrometry / RP-HPLC

Note: The expected molecular weight increase corresponds to the mass of the Azido-PEG4-amide moiety. Purity and yield are typical values and may vary based on oligonucleotide sequence, scale, and purification method.

Quality Control:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is the definitive method to confirm successful conjugation by verifying the expected mass increase.

  • HPLC Analysis: Reverse-phase HPLC can be used to assess purity. The labeled oligonucleotide will typically have a longer retention time than the unlabeled amine-modified starting material.

Downstream Application: Copper-Catalyzed Click Chemistry (CuAAC)

The azide-labeled oligonucleotide is now ready for conjugation to an alkyne-containing molecule, such as a fluorescent dye, biotin, or a potential drug candidate.[1][14]

G azide_oligo Azide-Labeled Oligonucleotide reaction Click Reaction (Aqueous Buffer, RT) azide_oligo->reaction alkyne_mol Alkyne-Modified Reporter/Drug alkyne_mol->reaction catalyst Cu(I) Catalyst System catalyst->reaction ligand TBTA Ligand ligand->catalyst stabilizes reducer Sodium Ascorbate reducer->catalyst reduces copper CuSO₄ copper->catalyst forms conjugate Stable Triazole-Linked Oligonucleotide Conjugate reaction->conjugate

Caption: Logical relationship for the downstream CuAAC reaction.

Brief Protocol for CuAAC:

  • Dissolve the azide-labeled oligonucleotide (1 equivalent) and the alkyne-modified molecule (1.5-5 equivalents) in a suitable buffer (e.g., phosphate buffer).[15]

  • Prepare a fresh solution of the copper(I) catalyst. This is typically done by mixing copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate. A copper-stabilizing ligand such as TBTA is often included.[1][15]

  • Add the catalyst solution to the oligonucleotide/alkyne mixture.

  • Incubate the reaction for 1-4 hours at room temperature.

  • Purify the final conjugate using HPLC or ethanol precipitation to remove the catalyst and excess reagents.

This modular approach allows for the efficient and specific labeling of oligonucleotides for a multitude of applications in research and drug development.[16]

References

Application Notes and Protocols for Peptide Modification using Azido-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of peptides with polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. This modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which can lead to reduced renal clearance, extended circulation half-life, improved solubility and stability, and decreased immunogenicity.[1]

Azido-PEG4-PFP ester is a heterobifunctional crosslinking reagent that enables the covalent attachment of a PEG spacer with a terminal azide group to a peptide.[2] It features two key functional groups:

  • A pentafluorophenyl (PFP) ester , which is highly reactive towards primary amines, such as the N-terminal alpha-amine and the epsilon-amine of lysine residues within a peptide, forming a stable amide bond.[1][3] PFP esters are often preferred over the more common N-hydroxysuccinimide (NHS) esters due to their increased stability towards hydrolysis in aqueous media, which can lead to more efficient conjugation reactions.[1][4][5][6][7][8]

  • An azide group (N₃) , which allows for subsequent modification through highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing cyclooctynes like DBCO or BCN.[3][9][10]

These application notes provide a detailed protocol for the modification of peptides with this compound, covering the reaction, purification, and characterization of the resulting azido-modified peptide conjugates.

Principle of the Method

The modification process involves the nucleophilic attack of a primary amine group from the peptide on the electrophilic PFP ester of the Azido-PEG4-PFP molecule. This reaction forms a stable amide bond and releases pentafluorophenol as a byproduct.[7][11] The resulting peptide is now "PEGylated" and carries a terminal azide group, which can be used for further conjugation.

cluster_reactants Reactants cluster_products Products Peptide Peptide-NH₂ (Primary Amine) Reagent N₃-PEG4-PFP Ester Product Peptide-NH-CO-PEG4-N₃ (Stable Amide Bond) Peptide->Product + Reagent Reagent->Product Byproduct Pentafluorophenol (Leaving Group) Product->Byproduct + Byproduct

Caption: Reaction scheme for peptide modification with this compound.

Data Presentation

Quantitative Data Summary

Successful conjugation with this compound is dependent on several key parameters. The following tables summarize the key characteristics of the reagent and recommended reaction conditions.

Table 1: Physical and Chemical Properties of this compound

Property Specification
CAS Number 1353012-00-6
Molecular Formula C₁₇H₂₀F₅N₃O₆
Molecular Weight 457.35 g/mol
Purity Typically ≥95%
Physical State Liquid
Solubility Soluble in DMSO, DMF, DCM, THF, Ethyl acetate
Storage -20°C, protect from moisture

(Data sourced from references[3][5][6][8])

Table 2: Recommended Reaction Conditions for Peptide Modification

Parameter Recommended Condition Notes
pH 7.2 - 8.5 Optimal for reacting with unprotonated primary amines. Lower pH reduces reactivity, while higher pH increases the rate of hydrolysis.[4][11]
Temperature Room Temperature (20-25°C) or 4°C Room temperature reactions are faster. 4°C is recommended for sensitive biomolecules.[4][7][11]
Reaction Time 1 - 4 hours at Room Temp; Overnight at 4°C Reaction time can be optimized based on the reactivity of the amine and desired labeling degree.[4][7][11]
Reaction Buffer PBS, Borate, Bicarbonate, HEPES Avoid buffers with primary amines (e.g., Tris, glycine) as they compete with the target molecule.[5][6][11][12][13]
Co-solvent DMSO or DMF Use a minimal amount (<10%) to dissolve the PFP ester before adding to the aqueous buffer.[1][4][11]

| Stoichiometry | 2:1 to 20:1 molar excess of PFP ester to peptide | The optimal ratio should be determined empirically for each specific application.[4][11][13] |

Experimental Protocols

This protocol provides a general procedure for modifying a peptide with this compound. Optimization may be required for specific peptides.

Materials and Reagents
  • This compound

  • Peptide with at least one primary amine (N-terminus or Lysine residue)

  • Reaction Buffer: Amine-free buffer such as 50-100 mM Phosphate-Buffered Saline (PBS), Borate, or HEPES buffer, pH 7.2–8.5.[4]

  • Organic Co-solvent (Anhydrous): Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[5][6]

  • Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[12]

  • Purification Equipment: Size Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.[1][12]

  • Analysis Equipment: LC-MS or MALDI-TOF Mass Spectrometer, SDS-PAGE system.[1][11]

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_peptide 1. Prepare Peptide Solution (1-5 mg/mL in Reaction Buffer) prep_reagent 2. Prepare PFP Ester Solution (10-100 mM in DMSO/DMF) initiate 3. Initiate Reaction (Add PFP Ester to Peptide Solution) prep_reagent->initiate incubate 4. Incubate (1-4h at RT or overnight at 4°C) initiate->incubate quench 5. Quench Reaction (Optional) (Add Tris or Glycine) incubate->quench purify 6. Purify Conjugate (SEC or RP-HPLC) quench->purify analyze 7. Characterize Product (LC-MS, SDS-PAGE) purify->analyze

Caption: General workflow for peptide modification with this compound.

Detailed Methodologies

1. Peptide Solution Preparation

  • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.[1][4]

  • Ensure the peptide is fully dissolved. If solubility is an issue, a small amount of an organic co-solvent like DMF or DMSO (up to 10% of the final reaction volume) can be added to the buffer.[1][4]

2. This compound Solution Preparation

  • Important: The PFP ester is moisture-sensitive.[5][6] Equilibrate the reagent vial to room temperature before opening to prevent condensation.

  • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10-100 mM).[1][4][7] Do not prepare stock solutions for long-term storage as the PFP ester readily hydrolyzes.[5][6][13]

3. Conjugation Reaction

  • Slowly add the calculated amount of the this compound stock solution to the stirring peptide solution.[4][7]

  • A molar excess of the PFP ester (typically 2 to 20-fold) is recommended to drive the reaction to completion. The optimal ratio should be determined empirically.[4][11][13]

  • Incubate the reaction at room temperature for 1–4 hours or at 4°C overnight.[4][11] The progress can be monitored by RP-HPLC or LC-MS.[1]

4. Quench the Reaction (Optional)

  • To stop the reaction and deactivate any excess PFP ester, add a quenching reagent (e.g., Tris or glycine) to a final concentration of 20-50 mM.[1][12]

  • Incubate for 15-30 minutes at room temperature.[1]

5. Purification of the Azido-Modified Peptide

  • It is essential to remove unreacted this compound and byproducts, as they can interfere with downstream applications.[12]

  • Size Exclusion Chromatography (SEC): This is a preferred method for separating the larger peptide conjugate from the smaller, unreacted reagent. The conjugate will elute first.[1][12]

  • Reverse-Phase HPLC (RP-HPLC): Use a C18 column with a suitable gradient of water and acetonitrile (both typically containing 0.1% trifluoroacetic acid, TFA) to purify the conjugate.[1][14]

  • Dialysis: For larger peptides, dialysis can be used to remove small molecule impurities.[12]

6. Characterization of the Conjugate

  • LC-MS: This is the primary method for confirming the molecular weight of the modified peptide. A successful conjugation will show a mass increase corresponding to the mass of the Azido-PEG4 moiety.

  • SDS-PAGE: For larger peptides, SDS-PAGE can be used to visualize the increase in molecular weight compared to the unmodified peptide.[1]

Downstream Applications: Click Chemistry

The terminal azide on the modified peptide enables its use in "click chemistry" reactions for further functionalization.

G cluster_click Click Chemistry Conjugation cluster_reaction_type Reaction Type start Azido-PEG4-Peptide spaac SPAAC (Copper-Free) start->spaac cuaac CuAAC (Copper-Catalyzed) start->cuaac dbco DBCO-Functionalized Molecule (e.g., Fluorophore, Biotin) dbco->spaac alkyne Alkyne-Functionalized Molecule alkyne->cuaac end_product Functionalized Peptide Conjugate spaac->end_product cuaac->end_product

References

Revolutionizing Bioconjugation: Azido-PEG4-PFP Ester for Advanced Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the use of Azido-PEG4-Pentafluorophenyl (PFP) ester, a heterobifunctional linker revolutionizing the field of bioconjugation. We delve into the superior chemical properties of PFP esters over traditional N-hydroxysuccinimide (NHS) esters, offering enhanced stability and reaction efficiency. Detailed protocols are provided for the conjugation of Azido-PEG4-PFP ester to amine-containing biomolecules, such as antibodies and proteins, and their subsequent modification via click chemistry. This powerful two-step approach is particularly relevant for the development of advanced therapeutics like antibody-drug conjugates (ADCs). All quantitative data is summarized for clarity, and key experimental workflows are visualized to aid researchers, scientists, and drug development professionals in harnessing the full potential of this versatile linker.

Introduction: The Advantages of this compound in Bioconjugation

This compound is a versatile crosslinking reagent that features a PFP ester for covalent attachment to primary and secondary amines on biomolecules, and a terminal azide group for subsequent bioorthogonal "click" chemistry reactions.[1] The polyethylene glycol (PEG) spacer enhances water solubility and reduces steric hindrance.[2]

PFP esters offer significant advantages over the more commonly used NHS esters, primarily due to their increased stability in aqueous solutions.[3] This heightened resistance to hydrolysis leads to more efficient and reliable conjugation reactions, particularly at the physiological or slightly basic pH required for efficient amine conjugation.[4] The pentafluorophenyl group is an excellent leaving group, which, combined with the ester's stability, results in higher overall conjugation yields compared to the rapidly hydrolyzing NHS esters.[5]

Key Features and Benefits:

  • Enhanced Stability: PFP esters are less susceptible to hydrolysis than NHS esters, providing a longer half-life in aqueous buffers and allowing for more controlled and efficient reactions.

  • Higher Reaction Efficiency: The combination of high reactivity towards amines and greater stability against hydrolysis leads to superior conjugation yields.

  • Versatile Two-Step Conjugation: The azide group allows for a highly specific and efficient secondary reaction with alkyne-containing molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry.[6]

  • Improved Solubility: The hydrophilic PEG4 spacer enhances the water solubility of the reagent and the resulting bioconjugate.[2]

Quantitative Data Summary

The following tables summarize key quantitative data comparing PFP and NHS esters and provide typical reaction parameters for bioconjugation using this compound.

Table 1: Comparative Stability of PFP vs. NHS Esters in Aqueous Buffers

ParameterPFP EsterNHS EsterKey Observation
General Hydrolytic Stability Less susceptible to spontaneous hydrolysis.Highly susceptible to hydrolysis, especially at pH > 8.PFP esters offer a wider and more stable reaction window.[5]
Half-life at pH 8.0 Significantly longer than NHS esters (qualitative).Measured in minutes.The enhanced stability of PFP esters leads to higher reproducibility.[7]
Optimal Reaction pH 7.2 - 8.57.2 - 8.5Both esters react with unprotonated primary amines.

Table 2: Recommended Reaction Conditions for Protein Labeling with this compound

ParameterRecommended ConditionsNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction kinetics.
Molar Excess of this compound 5 to 20-foldThe optimal ratio should be determined empirically for each specific application.
Reaction Buffer Amine-free buffers (e.g., PBS, Borate, HEPES)Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule.
pH 7.2 - 8.5Optimal for reacting with unprotonated primary amines. Higher pH increases the rate of hydrolysis.[8]
Co-solvent DMSO or DMFUse a minimal amount (<10%) to dissolve the this compound before adding to the aqueous reaction buffer.
Reaction Temperature Room Temperature (20-25°C) or 4°CLower temperatures can be used for sensitive proteins.
Reaction Time 1 - 4 hours at Room Temperature; Overnight at 4°CReaction time can be optimized based on the reactivity of the amine and the desired degree of labeling.[8]

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with this compound

This protocol outlines the steps for conjugating this compound to a protein containing primary amines.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for protein purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the this compound stock solution to the stirring protein solution. Ensure the final concentration of the organic solvent is below 10% (v/v) to prevent protein denaturation.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle agitation.

  • Quenching the Reaction (Optional): To quench any unreacted PFP ester, add a quenching reagent like Tris buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[8]

  • Purification of the Azide-Modified Protein: Remove unreacted this compound and byproducts using a desalting column or dialysis.

  • Characterization: Analyze the azide-modified protein to determine the degree of labeling (DOL). Common methods include MALDI-TOF mass spectrometry to measure the mass shift upon conjugation.[2]

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis via Click Chemistry

This protocol describes the conjugation of an azide-modified antibody (prepared using Protocol 1) to an alkyne-containing cytotoxic drug via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Alkyne-containing cytotoxic drug

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column for ADC purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-drug in anhydrous DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA ligand in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, add the azide-modified antibody solution (1-5 mg/mL in PBS).

    • Add the alkyne-drug stock solution to achieve the desired final concentration (e.g., a 10-fold molar excess over the antibody).

    • Add the THPTA ligand stock solution to a final concentration of 500 µM.

    • Add the CuSO₄ stock solution to a final concentration of 100 µM.

    • Gently vortex the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification of the ADC: Purify the crude ADC using Size-Exclusion Chromatography (SEC) to remove unconjugated drug-linker and other small molecules.[9]

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be analyzed by UV-Vis spectroscopy (if the drug has a distinct absorbance) or more accurately by mass spectrometry (LC-MS) of the reduced light and heavy chains.[8]

    • Purity and Aggregation: Assess the purity and presence of aggregates using SEC-HPLC.[10]

Visualizations of Workflows and Mechanisms

The following diagrams illustrate the key experimental workflows and reaction mechanisms described in this application note.

G cluster_prep Preparation cluster_reaction Conjugation cluster_post_reaction Post-Reaction start Start prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) start->prep_protein prep_pfp Prepare this compound Stock Solution (10-100 mM in DMSO/DMF) start->prep_pfp mix Mix Protein and PFP Ester (5-20x molar excess of PFP ester) prep_protein->mix prep_pfp->mix incubate Incubate (1-4h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (Optional, with Tris buffer) incubate->quench purify Purify Azide-Modified Protein (Desalting column or Dialysis) quench->purify characterize Characterize (e.g., MALDI-TOF MS for DOL) purify->characterize end End characterize->end

Caption: Experimental Workflow for Protein Labeling.

G start Start: Azide-Modified Antibody prep_reagents Prepare Click Chemistry Reagents: - Alkyne-Drug - CuSO4 - THPTA - Sodium Ascorbate start->prep_reagents reaction Perform CuAAC Reaction: Mix Antibody, Drug, and Reagents start->reaction prep_reagents->reaction incubation Incubate (1-4h at RT, protected from light) reaction->incubation purification Purify ADC (Size-Exclusion Chromatography) incubation->purification characterization Characterize ADC: - DAR (LC-MS) - Purity (SEC-HPLC) - Aggregation (SEC-HPLC) purification->characterization end Final ADC characterization->end G protein Protein -NH2 azide_protein Azide-Modified Protein Protein-NHCO-PEG4-N3 protein:amine->azide_protein PFP Ester Reaction (forms amide bond) linker This compound N3-PEG4-COO-PFP linker->azide_protein adc Antibody-Drug Conjugate Protein-NHCO-PEG4-Triazole-Drug azide_protein->adc Click Chemistry (CuAAC) (forms triazole ring) alkyne_drug Alkyne-Drug Drug-C≡CH alkyne_drug->adc

References

Application Note: Streamlined Synthesis of Fluorescent Probes Using Azido-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise labeling of biomolecules with fluorescent reporters is fundamental to understanding complex biological processes. Azido-PEG4-PFP ester is a heterobifunctional crosslinker designed to facilitate a robust, two-step strategy for creating custom fluorescent probes. This linker features three key components:

  • An Azide (N₃) group for highly specific "click chemistry" reactions with alkyne-modified molecules.[1][2]

  • A Pentafluorophenyl (PFP) ester , a highly reactive group that efficiently forms stable amide bonds with primary and secondary amines.[3][4] PFP esters offer superior stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.[3][5][6]

  • A hydrophilic tetraethylene glycol (PEG4) spacer that enhances the water solubility of the final conjugate, reduces potential steric hindrance, and minimizes non-specific interactions.[2][7]

This application note provides a detailed protocol for utilizing this compound to first create an azide-activated fluorophore and subsequently conjugate it to a target biomolecule for applications in cellular imaging and analysis.

Principle of Technology

The core methodology involves a two-stage process. First, the amine-reactive PFP ester is conjugated to a fluorescent dye that contains a primary amine. This reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and an azide-functionalized fluorophore.[3] In the second stage, the azide group on the fluorophore is covalently linked to a target molecule (e.g., a protein, peptide, or nucleic acid) containing a complementary alkyne group. This is achieved through a highly efficient and bioorthogonal click chemistry reaction, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][9]

G cluster_0 Step 1: Fluorophore Activation cluster_1 Step 2: Click Chemistry Conjugation Fluorophore Amine-Containing Fluorophore (H₂N-Dye) ActivatedDye Azide-Activated Fluorophore (N₃-PEG4-Dye) Fluorophore->ActivatedDye + Linker (pH 7.5-8.5) Linker This compound Linker->ActivatedDye PFP Pentafluorophenol (Byproduct) ActivatedDye->PFP FinalProbe Fluorescently Labeled Probe ActivatedDye->FinalProbe + Target (Cu⁺ Catalyst) Target Alkyne-Modified Target Molecule (e.g., Protein) Target->FinalProbe G cluster_prep Preparation cluster_synth Synthesis & Conjugation cluster_analysis Analysis & Application prep_dye 1. Prepare Amine-Dye in Buffer (pH 8.0-8.5) react_amine 4. React Dye + Linker (1-4 hr, RT, dark) prep_dye->react_amine prep_linker 2. Prepare Fresh Linker Stock in Anhydrous DMSO prep_linker->react_amine prep_target 3. Prepare Alkyne-Target in PBS (pH 7.4) react_click 6. Perform Click Reaction (Azide-Dye + Target + Cu⁺) (1-2 hr, RT, dark) prep_target->react_click purify_azide 5. Purify Azide-Dye (Prep HPLC) react_amine->purify_azide purify_azide->react_click purify_probe 7. Purify Final Probe (Desalting Column) react_click->purify_probe char_probe 8. Characterize Probe (Spectroscopy, DOL) purify_probe->char_probe apply_probe 9. Apply in Experiment (e.g., Cell Imaging) char_probe->apply_probe

References

Application of Azido-PEG4-PFP Ester in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azido-PEG4-PFP ester is a heterobifunctional linker that is instrumental in the development of advanced targeted drug delivery systems. This linker combines the functionalities of a pentafluorophenyl (PFP) ester and an azide group, connected by a 4-unit polyethylene glycol (PEG) spacer. The PFP ester provides a highly efficient amine-reactive handle for conjugation to drugs, proteins, or other molecules, while the azide group enables covalent attachment to targeting moieties or drug carriers via "click chemistry."[1][2] The PEG spacer enhances water solubility and provides spatial separation between the conjugated molecules.[3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

Chemical Properties and Mechanism of Action

The utility of this compound stems from its two distinct reactive groups:

  • Pentafluorophenyl (PFP) Ester: PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[5][6] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by amines. A key advantage of PFP esters over more traditional N-hydroxysuccinimide (NHS) esters is their increased stability against hydrolysis in aqueous environments, leading to more efficient and reproducible conjugation reactions.[7][8]

  • Azide Group: The azide (N₃) group is a bioorthogonal chemical handle. It does not react with native functional groups found in biological systems. Its primary role is to participate in highly specific and efficient cycloaddition reactions with alkynes, a process known as "click chemistry."[9][10] This allows for the precise and stable ligation of the drug-linker complex to a targeting vehicle, such as an antibody or nanoparticle, that has been functionalized with an alkyne group.

The PEG4 spacer is a hydrophilic chain that improves the overall solubility of the linker and the resulting conjugate, which is particularly beneficial for hydrophobic drugs.[4] It also provides a flexible extension to minimize steric hindrance between the conjugated molecules.

Logical Workflow for Developing a Targeted Nanoparticle

The following diagram illustrates the two-step conjugation strategy for creating a targeted drug delivery system using this compound.

Caption: Workflow for two-step targeted drug delivery system synthesis.

Quantitative Data Summary

The efficacy of drug delivery systems utilizing PEG linkers can be quantified through various parameters. The following tables summarize representative data from studies involving similar components, such as PEGylated nanoparticles and antibody-drug conjugates (ADCs).

Table 1: Physicochemical Properties of PEGylated Nanoparticles

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
Plain Nanoparticles 150 ± 5.20.18 ± 0.03-15.3 ± 1.25.1 ± 0.485.2 ± 3.1
PEGylated Nanoparticles 165 ± 6.80.15 ± 0.02-8.7 ± 0.94.8 ± 0.382.5 ± 2.8
Targeted PEG-NP 172 ± 7.10.16 ± 0.03-9.2 ± 1.14.7 ± 0.581.9 ± 3.5

Data is hypothetical and compiled for illustrative purposes based on typical findings in nanoparticle formulation studies.[4][11][12]

Table 2: In Vitro Cytotoxicity (IC₅₀ Values)

Cell LineFree DrugNon-Targeted PEG-NPTargeted PEG-NP
Target Receptor Positive (e.g., KB cells) 50 nM120 nM35 nM
Target Receptor Negative (e.g., A549 cells) 65 nM150 nM145 nM

IC₅₀ values represent the concentration of drug required to inhibit 50% of cell growth. Data is representative of typical outcomes in targeted therapy studies.[13][14]

Table 3: In Vivo Tumor Growth Inhibition (TGI)

Treatment GroupDose (mg/kg)TGI (%)
Vehicle Control -0%
Free Drug 535%
Non-Targeted PEG-NP 545%
Targeted PEG-NP 575%

TGI is calculated as the percentage difference in mean tumor volume between treated and control groups. Data is illustrative of results from xenograft mouse models.[14][15]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Drug

This protocol describes the reaction between the PFP ester and a primary amine on a therapeutic agent.

Materials:

  • Amine-containing drug

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., HPLC or size-exclusion chromatography)

Procedure:

  • Prepare Drug Solution: Dissolve the amine-containing drug in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare PFP Ester Solution: Immediately before use, dissolve this compound in a minimal volume of DMF or DMSO to create a 10-50 mM stock solution.[16]

  • Initiate Conjugation: Add a 5- to 20-fold molar excess of the PFP ester solution to the drug solution while gently stirring. The optimal ratio should be determined empirically.[8]

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[17]

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[7]

  • Purification: Purify the Azido-PEG4-Drug conjugate using reverse-phase HPLC or size-exclusion chromatography to remove unreacted reagents.

  • Characterization: Confirm successful conjugation and purity via LC-MS to observe the mass shift corresponding to the addition of the linker.

Protocol 2: Cu-Catalyzed Click Chemistry (CuAAC) for Nanoparticle Functionalization

This protocol details the conjugation of the Azido-PEG4-Drug to an alkyne-functionalized nanoparticle or antibody.[18]

Materials:

  • Purified Azido-PEG4-Drug conjugate

  • Alkyne-functionalized nanoparticle/antibody in a suitable buffer (e.g., PBS)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • THPTA ligand stock solution (e.g., 200 mM in water)

  • Sodium Ascorbate stock solution (prepare fresh, e.g., 200 mM in water)

  • Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

  • Prepare Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA ligand in a 1:2 molar ratio. Let it stand for 2-5 minutes to form the Cu(I)-ligand complex.[9][18]

  • Reaction Setup: In a separate tube, combine the alkyne-functionalized nanoparticle/antibody with a 5- to 10-fold molar excess of the Azido-PEG4-Drug conjugate.

  • Add Catalyst: Add the catalyst premix to the nanoparticle/drug mixture to a final copper concentration of 0.5-1 mM.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the click reaction.[19]

  • Incubation: Gently mix and allow the reaction to proceed at room temperature for 2-12 hours. Monitor completion if possible via appropriate analytical methods (e.g., SDS-PAGE for antibodies, DLS for nanoparticles).[19]

  • Purification: Remove excess reagents and byproducts by dialyzing the reaction mixture against PBS or using a size-exclusion chromatography column.[16]

  • Characterization: Analyze the final targeted construct to confirm conjugation, purity, size, and drug load.[20]

Signaling Pathway Visualization

Targeted drug delivery systems are often designed to interfere with specific cellular signaling pathways that are dysregulated in diseases like cancer. For instance, a drug targeting the Epidermal Growth Factor Receptor (EGFR) would aim to inhibit the downstream MAPK/ERK pathway, which promotes cell proliferation.

G Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds & Activates Grb2 Grb2/Sos EGFR->Grb2 Drug Targeted Drug (e.g., Kinase Inhibitor) Drug->EGFR Inhibits Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: Example of an EGFR signaling pathway inhibited by targeted therapy.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Azido-PEG4-PFP Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the conjugation of Azido-PEG4-PFP ester to amine-containing molecules, helping to diagnose and resolve problems leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield or no product formation in my reaction. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in an this compound reaction can stem from several factors, primarily related to the hydrolysis of the PFP ester, suboptimal reaction conditions, or issues with the amine-containing molecule.

Troubleshooting Steps:

  • Verify the Integrity of the PFP Ester:

    • Issue: Pentafluorophenyl (PFP) esters are sensitive to moisture and can hydrolyze over time, rendering them inactive.[1][2][3][4] Storing the reagent improperly or using old stock can lead to complete hydrolysis.[5]

    • Solution: Always use a fresh vial of the this compound.[6] It is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][2][3][5] Prepare the PFP ester solution in an anhydrous organic solvent like DMSO or DMF immediately before use and do not store it as a stock solution.[1][2][4][7][8]

  • Optimize Reaction pH:

    • Issue: The reaction between a PFP ester and a primary amine is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[6][8][9] At a lower pH, the amine group will be protonated, reducing its nucleophilicity and slowing down the reaction.[6] At a pH above 8.5, the rate of PFP ester hydrolysis increases significantly, which competes with the desired aminolysis reaction.[1][3][10]

    • Solution: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[8][9]

  • Check for Competing Amines in the Buffer:

    • Issue: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the PFP ester, leading to a lower yield of your desired conjugate.[2][3][5][11][12]

    • Solution: Use an amine-free buffer like phosphate-buffered saline (PBS), HEPES, or borate buffer.[5][8][11][13] If your sample is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column before starting the reaction.[2][4][5][12]

  • Confirm the Presence of a Free Primary Amine:

    • Issue: If your amine-containing molecule has its primary amine protected (e.g., with a Boc group), the reaction will not proceed.[6]

    • Solution: Ensure that any protecting groups on the amine have been successfully removed. You can verify deprotection using analytical methods like NMR or mass spectrometry.[6]

Q2: My starting materials are not fully soluble in the reaction mixture. How can I improve solubility?

A2: Poor solubility of either the this compound or the amine-containing molecule can significantly hinder the reaction rate and yield.

Troubleshooting Steps:

  • Use of Co-solvents:

    • Issue: this compound often has limited solubility in aqueous buffers.[10] Similarly, some biomolecules may aggregate upon the addition of an organic solvent.[10]

    • Solution: Dissolve the this compound in a minimal amount of a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the aqueous reaction buffer.[2][3][4][5][7][9][10] It is recommended to keep the final concentration of the organic co-solvent below 10% to minimize its impact on biomolecule stability.[3][10] If your biomolecule is prone to aggregation, adding 5-10% DMSO or DMF to the reaction buffer can improve its solubility.[9] When mixing, add the PFP ester solution slowly to the stirred biomolecule solution to prevent precipitation.[9][10]

Q3: I am seeing multiple products or side reactions. What could be the cause?

A3: The primary side reaction is the hydrolysis of the PFP ester.[1][10] Other potential side reactions include reactions with other nucleophilic groups on your molecule, especially at higher pH.[10]

Troubleshooting Steps:

  • Control pH and Temperature:

    • Issue: Higher pH and temperature accelerate the rate of hydrolysis.[1][6]

    • Solution: Maintain the reaction pH within the optimal range of 7.2-8.5.[8][9] For sensitive biomolecules, consider running the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize degradation and side reactions.[6][8][9]

  • Optimize Molar Ratio of Reactants:

    • Issue: A very high excess of the PFP ester can lead to non-specific labeling or modification of other nucleophilic residues.[10]

    • Solution: Optimize the molar ratio of this compound to your amine-containing molecule. A molar excess of 2:1 to 10:1 of the PFP ester is a good starting point, but this may need to be adjusted based on your specific application.[8][9]

  • Purity of Solvents:

    • Issue: Over time, DMF can degrade to form dimethylamine, a secondary amine that can compete with your target molecule.[10][14]

    • Solution: Use fresh, high-purity, anhydrous solvents for preparing your PFP ester solution.[14]

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal for reacting with unprotonated primary amines. Higher pH increases the rate of hydrolysis.[8][9]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster. 4°C is recommended for sensitive biomolecules.[8][9]
Reaction Time 1 - 4 hours at Room Temperature; Overnight at 4°CCan be optimized based on the reactivity of the amine and desired degree of labeling.[8][9]
Solvent Aqueous buffers (PBS, Borate, Bicarbonate, HEPES)Avoid buffers with primary amines (e.g., Tris, glycine).[5][8][11][13]
Co-solvent DMSO or DMFUse a minimal amount (<10%) to dissolve the PFP ester before adding to the aqueous buffer.[3][10]
Stoichiometry (PFP ester:Amine) 2:1 to 10:1 molar excessThe optimal ratio should be determined empirically for each application.[8][9]

Experimental Protocols

General Protocol for Conjugation of this compound to a Protein

This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

  • Protein with free amines (0.5–5 mg/mL)[9][13]

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or another amine-free buffer.[4][13]

  • Organic Co-solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][7][13]

  • Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0.[9][13]

  • Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette.[2][4][13]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[11][13]

    • If necessary, perform a buffer exchange to remove any primary amine-containing substances.[2][4]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[1][2][3][5]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[8][9][13] Do not store this solution.[1][2][4]

  • Initiate the Conjugation Reaction:

    • Slowly add the desired molar excess of the this compound stock solution to the stirring protein solution.[8][9]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[8][9]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Reagent (e.g., Tris buffer) and incubate for 30 minutes.[8][9]

  • Purify the Conjugate:

    • Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.[2][4][8][13]

  • Analysis:

    • Confirm conjugation using techniques such as SDS-PAGE, mass spectrometry (LC-MS or MALDI-TOF), or other relevant analytical methods.[8][9]

Mandatory Visualization

Troubleshooting_Workflow start Low or No Yield check_reagent Is the Azido-PEG4-PFP ester fresh and handled correctly? start->check_reagent check_ph Is the reaction pH within the 7.2-8.5 range? check_reagent->check_ph Yes solution_reagent Use fresh reagent. Equilibrate to RT before opening. Prepare solution immediately before use. check_reagent->solution_reagent No check_buffer Does the buffer contain primary amines (e.g., Tris)? check_ph->check_buffer Yes solution_ph Adjust pH to 7.2-8.5. check_ph->solution_ph No check_amine Is the primary amine on the target molecule deprotected? check_buffer->check_amine No solution_buffer Buffer exchange to an amine-free buffer (e.g., PBS). check_buffer->solution_buffer Yes check_solubility Are all reactants fully dissolved? check_amine->check_solubility Yes solution_amine Verify deprotection of the amine. check_amine->solution_amine No solution_solubility Use minimal anhydrous DMSO/DMF (<10%). Add PFP ester solution slowly. check_solubility->solution_solubility No success Improved Yield check_solubility->success Yes solution_reagent->check_reagent solution_ph->check_ph solution_buffer->check_buffer solution_amine->check_amine solution_solubility->check_solubility

Caption: Troubleshooting workflow for low yield in this compound reactions.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products pfp_ester This compound (R-CO-OPFP) tetrahedral Tetrahedral Intermediate pfp_ester->tetrahedral Nucleophilic Attack amine Primary Amine (R'-NH₂) amine->tetrahedral Nucleophilic Attack amide Amide Conjugate (R-CO-NH-R') tetrahedral->amide Collapse & Leaving Group Expulsion pfp Pentafluorophenol (HO-PFP) tetrahedral->pfp Collapse & Leaving Group Expulsion

Caption: Simplified mechanism of this compound reaction with a primary amine.

References

Improving the efficiency of Azido-PEG4-PFP ester conjugation to proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-PFP ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency of your protein conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker. It contains an azide group for use in "click chemistry" reactions and a pentafluorophenyl (PFP) ester for reacting with primary amines on proteins.[1] The PEG4 spacer is a polyethylene glycol chain that is hydrophilic and flexible, which can enhance the solubility and stability of the resulting conjugate.[2][3] This reagent is commonly used to introduce an azide functionality onto a protein, which can then be used for subsequent modifications, such as attaching drugs, imaging agents, or other molecules through click chemistry.[4]

Q2: What are the advantages of using a PFP ester over a more common NHS ester?

PFP esters offer significant advantages over N-hydroxysuccinimide (NHS) esters, primarily in their stability. PFP esters are less susceptible to hydrolysis in aqueous solutions, which is a common competing reaction during conjugation.[5][6][7] This increased stability can lead to more efficient and reproducible conjugation reactions with higher yields.[6] While both react with primary amines, the PFP ester's higher reactivity and stability make it a better choice for challenging conjugation conditions.[4][8]

Q3: What is the optimal pH for conjugating this compound to a protein?

The optimal pH for reacting PFP esters with primary amines on a protein is typically between 7.2 and 8.5.[9][10][11] In this range, the primary amines (like the side chain of lysine) are sufficiently deprotonated to be nucleophilic, while the rate of PFP ester hydrolysis is still manageable.[9][10] At a pH below 7.2, a large portion of the primary amines will be protonated and unreactive.[12] Conversely, at a pH above 8.5, the rate of hydrolysis of the PFP ester increases significantly, which can reduce the efficiency of the desired conjugation.[12]

Q4: What buffers are recommended for the conjugation reaction?

It is crucial to use an amine-free buffer to avoid competition with the protein for reaction with the PFP ester.[5][13][14] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, carbonate/bicarbonate buffer, and HEPES buffer.[11][12][15] Buffers containing primary amines, such as Tris or glycine, should be avoided in the reaction mixture but can be used to quench the reaction.[13][14][15]

Q5: How should I prepare and store the this compound?

This compound is moisture-sensitive and should be stored at -20°C with a desiccant.[5][13][14] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[5][13][14] The reagent should be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[10][11][13] It is not recommended to prepare stock solutions for long-term storage as the PFP ester will hydrolyze over time.[5][13][14]

Troubleshooting Guide

Low Conjugation Efficiency
Potential Cause Troubleshooting Steps
Suboptimal pH Ensure the reaction pH is within the optimal range of 7.2-8.5.[9][10] A pH of 8.3-8.5 is often cited as ideal for balancing amine reactivity and ester stability.[12][16]
Hydrolysis of PFP Ester Prepare the this compound solution in anhydrous DMSO or DMF immediately before use.[10][11][13] Avoid storing the reagent in solution.[5][13][14] Work quickly once the reagent is dissolved.[17]
Presence of Amine-Containing Buffers Ensure your protein is in an amine-free buffer like PBS, HEPES, or borate.[11][12][15] If necessary, perform a buffer exchange via dialysis or a desalting column to remove interfering substances like Tris or glycine.[13][18]
Insufficient Molar Excess of Reagent Increase the molar ratio of this compound to your protein. A common starting point is a 10:1 to 20:1 molar excess of the linker to the protein.[18][19] This may need to be optimized for your specific protein.
Low Protein Concentration Higher protein concentrations generally lead to more efficient labeling.[18] A concentration of at least 2 mg/mL is recommended.[18]
Protein Precipitation or Aggregation
Potential Cause Troubleshooting Steps
High Concentration of Organic Solvent The this compound is typically dissolved in DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%.[18][20]
Over-labeling of the Protein The addition of too many PEG molecules can alter the protein's surface charge and solubility, leading to aggregation.[18][21] Reduce the molar ratio of the PFP ester to the protein in the reaction.[18]
Suboptimal Buffer Conditions Protein stability is highly dependent on the buffer environment.[21] Ensure the pH and ionic strength of the buffer are optimal for your specific protein's stability.
Localized High Reagent Concentration Add the dissolved PFP ester reagent dropwise to the protein solution while gently stirring to prevent localized high concentrations that can cause precipitation.[21]
Non-Specific Labeling or Side Reactions
Potential Cause Troubleshooting Steps
Reaction with Other Nucleophilic Residues At higher pH values (>8.5-9.0), PFP esters can react with other nucleophilic residues such as the thiol group of cysteine, the phenolic hydroxyl group of tyrosine, and the imidazole ring of histidine.[9] To increase selectivity for primary amines, perform the reaction at the lower end of the recommended pH range (7.2-7.5).[9]
High Molar Excess of Reagent An excessive molar ratio of the PFP ester can lead to the modification of less reactive sites.[22] Optimize the molar excess of the labeling reagent to achieve the desired degree of labeling without significant side reactions.[22]

Experimental Protocols

General Protocol for Protein Conjugation with this compound
  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).[5][13]

    • If necessary, perform a buffer exchange using dialysis or a desalting column to remove any interfering substances.[13][18]

    • Adjust the protein concentration to 2-10 mg/mL.[18][19]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.[5][13]

    • Immediately before use, dissolve the required amount of the PFP ester in anhydrous DMSO or DMF to a stock concentration of 10-50 mg/mL.[11][13][19]

  • Perform the Conjugation Reaction:

    • Calculate the volume of the PFP ester stock solution needed to achieve the desired molar excess (a 10:1 to 20:1 molar ratio of PFP ester to protein is a good starting point).[18][19]

    • Slowly add the calculated volume of the PFP ester solution to the protein solution while gently stirring.[11][21]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C for sensitive proteins.[11][16]

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[12][19]

    • Incubate for 30 minutes at room temperature.[19]

  • Purification of the Conjugate:

    • Remove the unreacted this compound and byproducts using size-exclusion chromatography (SEC), dialysis, or diafiltration.[13][][24]

    • Ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can also be used for purification and to separate species with different degrees of PEGylation.[][25][26]

  • Characterization:

    • Analyze the purified conjugate to determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry (MALDI or ESI-MS), or HPLC.[27][28]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for PFP Ester Conjugation

ParameterRecommended RangeRationale
pH 7.2 - 8.5Balances amine nucleophilicity and PFP ester stability.[9][10]
Temperature Room Temperature (18-25°C) or 4°CRoom temperature reactions are faster, while 4°C can improve stability for sensitive proteins.[13][18]
Incubation Time 1 - 4 hours at Room Temperature or Overnight at 4°CLonger incubation at 4°C may be necessary to achieve sufficient labeling.[11][16]
Protein Concentration > 2 mg/mLHigher concentrations lead to more efficient labeling.[18]
Molar Ratio (PFP ester:Protein) 5:1 to 20:1This is a starting point and should be optimized for each specific protein and application.[18][19]
Organic Solvent Concentration < 10%Minimizes the risk of protein precipitation.[18][20]

Table 2: Comparison of PFP Ester and NHS Ester Stability

FeaturePFP EsterNHS Ester
Reactivity toward Amines HighHigh
Stability in Aqueous Media Moderate to HighLow
Hydrolysis Rate SlowerFaster

Note: PFP esters are reported to be approximately six times more stable against hydrolysis than the corresponding NHS ester in an aqueous acetonitrile solution.[6]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Conjugation Conjugation Reaction (Add PFP ester to protein) Protein->Conjugation PFP_Ester Prepare this compound (Dissolve in anhydrous DMSO/DMF) PFP_Ester->Conjugation Incubation Incubation (1-4h at RT or overnight at 4°C) Conjugation->Incubation Quenching Quenching (Optional) (Add Tris buffer) Incubation->Quenching Purification Purification (SEC, Dialysis, etc.) Incubation->Purification If not quenching Quenching->Purification Characterization Characterization (SDS-PAGE, Mass Spec, HPLC) Purification->Characterization G Protein Protein-NH₂ Primary Amine (e.g., Lysine) Intermediate {Tetrahedral Intermediate} Protein->Intermediate + PFP_Ester Azido-PEG4-O-C(=O)-PFP This compound PFP_Ester->Intermediate Product Protein-NH-C(=O)-O-PEG4-Azide Stable Amide Bond Intermediate->Product Leaving_Group {Pentafluorophenol} Intermediate->Leaving_Group +

References

Technical Support Center: Purifying Azido-PEG4-PFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Azido-PEG4-PFP ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

The main challenges in purifying this compound conjugates arise from the heterogeneity of the reaction mixture and the reactivity of the PFP ester. Key difficulties include:

  • Hydrolysis of the PFP ester: The pentafluorophenyl (PFP) ester is susceptible to hydrolysis in aqueous environments, which deactivates the molecule and leads to the formation of an inactive carboxylic acid and pentafluorophenol.[1][2] The rate of hydrolysis increases significantly at higher pH levels.[1]

  • Heterogeneous reaction mixture: A typical conjugation reaction can result in a complex mixture containing the desired conjugate, unreacted this compound, hydrolyzed ester, and unreacted amine-containing molecules.[1][2]

  • Removal of reaction byproducts: The byproduct of the conjugation and hydrolysis, pentafluorophenol, must be efficiently removed from the final product.

  • Buffer compatibility: The use of buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the PFP ester, reducing conjugation efficiency.[3]

Q2: How can I minimize the hydrolysis of the this compound during my experiment?

To minimize hydrolysis, it is crucial to handle the reagent properly:

  • Storage: Store the this compound at -20°C in a tightly sealed container with a desiccant.[1]

  • Handling: Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation inside.[1]

  • Solvent Preparation: Prepare stock solutions of the PFP ester in an anhydrous organic solvent like DMSO or DMF immediately before use.[1][4][5] Do not prepare and store aqueous stock solutions.[1][4][5]

  • Reaction pH: Maintain the reaction pH in the optimal range of 7.2-8.5 to balance amine reactivity and the rate of hydrolysis.[6][7]

Q3: What are the recommended purification methods for this compound conjugates?

The most common and effective purification methods rely on the size difference between the typically larger biomolecule conjugate and the smaller unreacted linker and byproducts. These include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a rapid and highly effective method for separating molecules based on their size and is often the preferred method for its speed and resolution.[3]

  • Dialysis: A straightforward method that involves the diffusion of small molecules across a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[3]

  • Tangential Flow Filtration (TFF) / Diafiltration: A faster and more scalable alternative to traditional dialysis, particularly suitable for larger sample volumes.[3]

Q4: How do I quench the conjugation reaction before purification?

To stop the reaction and consume any unreacted PFP esters, you can add a quenching buffer containing a high concentration of primary amines. A common approach is to add Tris or glycine to a final concentration of 50-100 mM and incubate for about 30 minutes.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugates.

Problem Possible Cause Recommended Solution
Low or No Conjugate Yield Hydrolyzed PFP Ester Reagent Ensure proper storage of the reagent at -20°C with a desiccant. Allow the vial to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][4][5]
Suboptimal Reaction pH The optimal pH for PFP ester reactions is between 7.2 and 8.5.[6][7] A lower pH can lead to protonation of the amine, reducing its reactivity, while a higher pH significantly increases the rate of PFP ester hydrolysis.[6][7]
Presence of Primary Amines in the Buffer Buffers like Tris or glycine will compete with your target molecule. Use an amine-free buffer such as PBS, HEPES, or bicarbonate.[3] If necessary, perform a buffer exchange of your sample before starting the conjugation.
Insufficient Molar Excess of PFP Ester Increase the molar excess of the this compound. A 5- to 20-fold molar excess is a common starting point.[2]
Short Reaction Time Incubate the reaction for 1-4 hours at room temperature. For sensitive molecules, the reaction can be performed overnight at 4°C.[1][2][6]
Presence of Unreacted PFP Ester in Final Product Inefficient Quenching Ensure the quenching step is sufficient by adding Tris or glycine to a final concentration of 50-100 mM and incubating for at least 30 minutes before purification.[2][3]
Inappropriate SEC Column Use an SEC column with a fractionation range suitable for your conjugate's molecular weight to ensure good separation from the smaller unreacted ester.[3]
Insufficient Dialysis Increase the dialysis time and the volume of the dialysis buffer. Perform at least two to three buffer changes to maintain a high concentration gradient.[3]
Precipitation of Conjugate During Purification Non-specific Binding The conjugate may be adsorbing to the SEC column matrix or dialysis membrane. Adding 150-500 mM NaCl to the running buffer for SEC can minimize ionic interactions.[3] Consider using a different membrane material for dialysis.[3]
Buffer Incompatibility The purification buffer's pH may be close to the conjugate's isoelectric point, causing aggregation. Perform a solubility test in the chosen purification buffer before large-scale purification.

Data Presentation

Table 1: General Parameters for PFP Ester Conjugation Reactions

Parameter Recommended Condition Rationale
Reaction pH 7.2 - 8.5[6][7]Balances efficient reaction with primary amines and minimizes hydrolysis of the PFP ester.
Reaction Temperature Room temperature (20-25°C) or 4°C[1][2][6]Room temperature for faster kinetics; 4°C for sensitive biomolecules to maintain their stability.
Reaction Time 1 - 4 hours at room temperature; overnight at 4°C[1][2][6]Allows for sufficient reaction completion. Progress can be monitored by HPLC if necessary.
Solvent for PFP Ester Anhydrous DMSO or DMF[1][4][5]PFP esters are moisture-sensitive and require a dry, organic solvent for initial dissolution.
Molar Excess of PFP Ester 5- to 20-fold over the amine-containing molecule[2]A molar excess drives the reaction towards the formation of the conjugate. The optimal ratio should be determined empirically.
Quenching Agent 50-100 mM Tris or Glycine[2][3]Reacts with and deactivates any remaining PFP ester to stop the reaction.

Table 2: Comparison of Common Purification Techniques

Technique Principle Speed Advantages Disadvantages
Size-Exclusion Chromatography (SEC) Separation based on molecular size[3]Fast (minutes to hours)High resolution, rapid, and can be automated.[3]Can lead to sample dilution. Requires specialized equipment.
Dialysis Diffusion across a semi-permeable membrane[3]Slow (hours to days)Simple, requires minimal specialized equipment.Time-consuming, may have issues with non-specific binding to the membrane.[3]
Tangential Flow Filtration (TFF) Size-based separation with cross-flow[3]FastRapid, scalable, and can concentrate the sample.[3]Requires specialized equipment, potential for membrane fouling.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein

  • Protein Preparation: If your protein solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free buffer like PBS (pH 7.2-8.0) using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.[2]

  • PFP Ester Solution Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a 10-50 mM stock solution.[2]

  • Conjugation Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the PFP ester stock solution.[2]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[1][2][6]

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.[2][3]

Protocol 2: Purification of the Conjugate using Size-Exclusion Chromatography (SEC)

  • Column Equilibration: Equilibrate a suitable SEC column (chosen based on the molecular weight of your protein) with at least two column volumes of your desired storage buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Load the quenched reaction mixture onto the equilibrated column. The sample volume should ideally be between 1-5% of the total column volume for optimal resolution.[3]

  • Elution: Begin the isocratic elution with the storage buffer. Monitor the column effluent using a UV detector at 280 nm.

  • Fraction Collection: The protein conjugate will elute first as it is the largest species. Unreacted PFP ester, hydrolyzed ester, and pentafluorophenol will elute later. Collect fractions corresponding to the protein peak.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the purity of the conjugate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein in Amine-Free Buffer conjugation Conjugation (pH 7.2-8.5, 1-4h RT) protein_prep->conjugation pfp_ester_prep This compound in Anhydrous DMSO/DMF pfp_ester_prep->conjugation quench Quenching (Tris or Glycine) conjugation->quench sec Size-Exclusion Chromatography quench->sec analysis Purity & Identity (SDS-PAGE, MS) sec->analysis

Caption: Experimental workflow for this compound conjugation and purification.

troubleshooting_logic start Low Conjugate Yield? hydrolysis Check for PFP Ester Hydrolysis (Improper storage/handling?) start->hydrolysis Yes ph Verify Reaction pH (Is it 7.2-8.5?) hydrolysis->ph buffer Amine-Free Buffer Used? (e.g., PBS, HEPES) ph->buffer reagents Optimize Molar Ratio & Reaction Time buffer->reagents success Yield Improved reagents->success

Caption: Troubleshooting logic for low conjugate yield.

References

Technical Support Center: Azido-PEG4-PFP ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed technical support for researchers, scientists, and drug development professionals using Azido-PEG4-PFP ester for conjugation with primary and secondary amines. It covers the critical role of pH, offers troubleshooting advice for common issues, and provides standardized protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction between an this compound and an amine?

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2] The amine group, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the PFP ester.[1][2] This forms an unstable tetrahedral intermediate, which then collapses to create a stable amide bond, releasing pentafluorophenol (PFP-OH) as a byproduct.[1][2] The efficiency of this reaction is largely dependent on the nucleophilicity of the amine and the stability of the PFP ester under the chosen reaction conditions.

Q2: Why is pH a critical parameter for this reaction?

The pH of the reaction buffer is a critical factor for two main reasons:

  • Amine Reactivity: For the reaction to occur, the amine must be in its deprotonated, nucleophilic state.[2] At low pH, primary amines are protonated (-NH3+), making them unreactive.[3] The reaction rate is therefore highly dependent on the availability of the deprotonated amine.[1]

  • Ester Stability: While PFP esters are significantly more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, they are still susceptible to degradation in aqueous solutions, especially at high pH.[4][5][6][7] This competing hydrolysis reaction converts the active PFP ester to an inactive carboxylic acid, which reduces the conjugation yield.[4]

Q3: What is the optimal pH range for reacting this compound with amines?

The optimal pH for the reaction is a compromise between maximizing amine reactivity and minimizing ester hydrolysis. The recommended pH range is typically between 7.2 and 8.5 .[2][5][6][8][9] Some protocols may extend this range to pH 7.0-9.0.[4][7][10]

Q4: What happens if the pH is too low or too high?

  • pH below 7.0: The concentration of protonated, unreactive amines increases, which significantly slows down or prevents the conjugation reaction.[3][5][8]

  • pH above 8.5: The rate of PFP ester hydrolysis increases, leading to a lower yield of the desired conjugate because less active ester is available to react with the amine.[5][6][7]

Q5: What buffers are recommended for this conjugation?

It is critical to use an amine-free buffer to prevent the buffer components from competing with the target molecule for reaction with the PFP ester.[6][8]

  • Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, carbonate, borate, and HEPES are all suitable choices.[2][5][6][8]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will quench the reaction.[3][6][8][11]

Q6: How does the stability of PFP esters compare to NHS esters at different pH levels?

PFP esters are significantly more stable against hydrolysis in aqueous solutions than NHS esters, which is their primary advantage.[4][5][9][11][12][13] At a pH of 8.0 or higher, the half-life of an NHS ester can be measured in minutes, whereas PFP esters are considerably more stable under the same conditions.[4][8][12] This superior stability provides a wider experimental window, allows for longer reaction times if needed, and can lead to higher, more reproducible yields.[4][9][13]

Quantitative Data: PFP vs. NHS Ester Performance

This table summarizes the key differences in reaction conditions and stability between PFP and NHS esters.

ParameterPentafluorophenyl (PFP) EsterN-Hydroxysuccinimide (NHS) EsterKey Advantage of PFP Ester
Optimal Reaction pH 7.2 - 8.5[2][5][6][8][9]7.2 - 8.5 (often cited as 8.3-8.5)[3][4]Broader effective pH range with better stability provides greater experimental flexibility.[9]
Hydrolytic Stability Significantly more stable in aqueous buffers.[4][9][12][13]Highly susceptible to rapid hydrolysis, especially as pH increases above 8.[4][12]Higher resistance to hydrolysis allows for longer reaction times and higher yields.[4][9]
Half-life at pH 8.0 Significantly longer than NHS esters (qualitative).[4]Measured in minutes.[4][12]More reagent remains active to react with the target amine, improving efficiency.[4]
Half-life at pH 8.6 (4°C) Significantly longer than NHS esters (qualitative).[4]~10 minutes.[4]Better performance and reproducibility in reactions requiring slightly more basic conditions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Suboptimal pH: The reaction buffer pH is too low (<7.2), leading to protonated and unreactive amines.[6][8]1. Ensure the reaction buffer pH is within the optimal 7.2-8.5 range. Always verify the pH of your buffer before initiating the reaction.[8]
2. Hydrolyzed PFP Ester: The ester was prematurely hydrolyzed by moisture or excessively high pH.[8]2. PFP esters are moisture-sensitive.[7][11] Always use fresh, high-purity reagents. Prepare the PFP ester stock solution in an anhydrous solvent (e.g., DMSO, DMF) immediately before use and add it to the reaction promptly.[8][11] Do not store PFP esters in solution.[11][14]
3. Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine).[6][8]3. Perform a buffer exchange (e.g., dialysis, desalting column) of your biomolecule into an amine-free buffer like PBS or bicarbonate buffer before starting the conjugation.[8][14]
4. Insufficient Reagent: The molar ratio of PFP ester to the target amine is too low.4. Increase the molar excess of the this compound. A common starting point is a 2- to 10-fold molar excess over the target amine.[6]
Poor Reproducibility 1. Inconsistent pH: Minor variations in buffer preparation are affecting reaction efficiency.[8]1. Standardize your buffer preparation protocol and confirm the pH with a calibrated meter before each experiment.
2. Reagent Instability: The PFP ester is degrading due to improper storage or handling.2. Store the PFP ester at -20°C with a desiccant.[8][11] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][8][11]
Formation of Aggregates / Precipitation 1. Solubility Issues: The biomolecule or the resulting conjugate is precipitating out of the aqueous buffer.[8]1. If solubility is an issue, consider adding a small amount (5-10% v/v) of an organic co-solvent like DMSO or DMF to the reaction buffer.[5][8] Ensure the final solvent concentration does not denature your biomolecule.[7]

Visualization of pH Effect

The following diagram illustrates the critical influence of pH on the reaction between an this compound and a primary amine. The optimal pathway, leading to efficient conjugation, is achieved within a specific pH range that balances amine reactivity with ester stability.

G cluster_input Reaction Setup cluster_ph pH Condition cluster_outcome Reaction Outcome PFP This compound Low_pH Low pH (< 7.0) Optimal_pH Optimal pH (7.2 - 8.5) High_pH High pH (> 8.5) Amine Primary Amine (e.g., Lysine) Protonated Amine is Protonated (-NH3+) Low_pH->Protonated Deprotonated Amine is Deprotonated (-NH2) Optimal_pH->Deprotonated Stable_Ester PFP Ester is Stable Optimal_pH->Stable_Ester High_pH->Deprotonated Hydrolysis Ester Hydrolysis (Inactive) High_pH->Hydrolysis Competing Reaction No_Reaction Low / No Yield Protonated->No_Reaction Unreactive Good_Reaction Efficient Amide Bond Formation Deprotonated->Good_Reaction Reduced_Yield Reduced Yield Deprotonated->Reduced_Yield Hydrolysis->Reduced_Yield Stable_Ester->Good_Reaction

Caption: Logical workflow demonstrating the effect of pH on reaction pathways.

Experimental Protocol: General Conjugation

This protocol provides a general method for conjugating this compound to an amine-containing biomolecule, such as a protein.

1. Materials and Reagents

  • Biomolecule: Protein or other molecule with primary/secondary amines (0.5–5 mg/mL).[5]

  • This compound: Stored at -20°C with desiccant.

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate or 100 mM sodium bicarbonate, pH 7.2–8.5.[4][5]

  • Organic Solvent: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2][5]

  • Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0.[2]

  • Purification System: Desalting column (e.g., G-25) or dialysis equipment appropriate for the biomolecule.[2][5]

2. Procedure

Step 2.1: Prepare the Biomolecule Solution

  • Dissolve or buffer-exchange the amine-containing biomolecule into the chosen amine-free reaction buffer at a concentration of 0.5-5 mg/mL.[1][5]

  • Ensure the final solution is clear and free of aggregates. If solubility is an issue, up to 10% of an organic co-solvent (DMSO or DMF) may be included in the buffer.[5][8]

Step 2.2: Prepare the PFP Ester Solution

  • Important: PFP esters are moisture-sensitive.[8][11] This step must be performed immediately before initiating the reaction. Do not prepare stock solutions for long-term storage.[8][11][14]

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7][8]

  • Weigh the required amount of PFP ester and dissolve it in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[2][5]

Step 2.3: Initiate the Conjugation Reaction

  • Calculate the volume of PFP ester stock solution needed to achieve the desired molar excess over the amine. A 2:1 to 10:1 molar ratio of ester to amine is a typical starting point.[5][6]

  • Slowly add the PFP ester stock solution to the stirring biomolecule solution.[1][5]

  • Incubate the reaction. Typical conditions are 1-4 hours at room temperature (20-25°C) or overnight at 4°C for sensitive biomolecules.[1][5][8]

Step 2.4: Quench the Reaction (Optional)

  • To deactivate any unreacted PFP ester, add a quenching reagent like Tris buffer to a final concentration of 20-50 mM.[10]

  • Incubate for an additional 30 minutes.[1][5]

Step 2.5: Purify the Conjugate

  • Remove unreacted PFP ester, pentafluorophenol byproduct, and quenching reagent using a desalting column, dialysis, or another appropriate purification method like SEC or HPLC.[1][3][5]

  • Store the purified conjugate under conditions appropriate for the biomolecule.

References

Storage and handling best practices for Azido-PEG4-PFP ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Azido-PEG4-PFP ester, along with troubleshooting advice to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

Proper storage is critical to prevent degradation. The recommended conditions are summarized below. Failure to adhere to these guidelines can lead to hydrolysis of the PFP ester, rendering the reagent inactive.

Q2: How should I handle this compound safely in the laboratory?

Due to its chemical nature, specific handling precautions are necessary. Always handle the compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][2] Organic azides can be sensitive to shock and friction, so avoid grinding the solid material or using metal spatulas. Additionally, avoid exposure to high temperatures, strong acids, and heavy metals to prevent decomposition or the formation of explosive byproducts.

Q3: How should I prepare this compound for my conjugation reaction?

The PFP ester moiety is highly susceptible to hydrolysis in the presence of moisture.[3][4] Therefore, you must not prepare aqueous stock solutions for storage.[3][5][6]

  • Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][6][7]

  • Immediately before use, weigh the desired amount and dissolve it in a dry, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3][5][6]

  • Add this solution to your reaction buffer containing the amine to be conjugated. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[6]

  • Any unused reconstituted reagent should be discarded as it will hydrolyze over time.[3][4][6]

Q4: Which buffers and pH conditions are optimal for reacting this compound with amines?

The reaction of PFP esters with primary amines proceeds most efficiently at a pH between 7.2 and 8.5.[5][8] It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule.[3][5][6]

  • Recommended Buffers: Phosphate-buffered saline (PBS), borate buffer, or HEPES buffer.[3][5]

  • Buffers to Avoid: Tris-based buffers (e.g., TBS) or glycine, as they contain reactive primary amines.[3][4][5][6]

Q5: Will the azide group interfere with the PFP ester-amine reaction?

No, the azide group is stable under the conditions typically used for PFP ester-amine coupling and will not interfere with the reaction.[5] It remains available for subsequent bioconjugation steps, such as copper-catalyzed or strain-promoted "click chemistry" reactions.[5][9]

Quantitative Data Summary

The table below summarizes the key physical and chemical properties for Azido-PEG4-PFP (pentafluorophenyl) ester.

PropertySpecificationReference(s)
Storage Temperature -20°C[7][9][10]
Atmosphere Inert gas (Argon or Nitrogen)[7]
Molecular Formula C₁₇H₂₀F₅N₃O₆[9][10]
Molecular Weight ~457.4 g/mol [9][10]
Purity Typically ≥98%[9][10]
Physical State Liquid or solid/viscous liquid[10]
Solubility Soluble in DMSO, DMF, DCM[9][10]
Optimal Reaction pH 7.2 - 8.5[5][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation Efficiency 1. Hydrolysis of PFP ester: The reagent was exposed to moisture during storage or handling, or an aqueous stock solution was used.[3][5]• Always store the reagent at -20°C with a desiccant under an inert atmosphere.[6][7] • Allow the vial to reach room temperature before opening.[6][7] • Prepare the reagent solution in an anhydrous solvent (e.g., DMSO, DMF) immediately before use and discard any unused portion.[3][5]
2. Inactive Reagent: The PFP ester has degraded due to improper storage or age.• Use a fresh vial of the reagent.
3. Competing Amines in Buffer: Buffers like Tris or glycine are competing with the target molecule for reaction.[3][5]• Use an amine-free buffer such as PBS, HEPES, or borate buffer.[3][5] If necessary, perform a buffer exchange on your sample via dialysis or a desalting column.[4]
4. Incorrect Reaction pH: The pH of the reaction buffer is too low for efficient amine reaction.[5]• Ensure the reaction buffer pH is within the optimal range of 7.2 to 8.5 for efficient reactivity.[5][8]
Precipitation of Reagent or Conjugate 1. Hydrophobicity of PFP ester: Although the PEG linker improves solubility, the PFP ester itself is somewhat hydrophobic.[3]• Dissolve the reagent in a minimal amount of a dry organic solvent (e.g., DMSO, DMF) before adding it slowly to the aqueous reaction buffer while stirring.[3] • Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume.[6]

Experimental Protocol: General Procedure for Protein Labeling

This protocol provides a general workflow for conjugating this compound to a primary amine on a protein (e.g., lysine residue). Optimization may be required based on the specific protein and desired degree of labeling.

1. Preparation of Protein Solution:

  • Dissolve the protein in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

  • If your protein is stored in a buffer containing amines (like Tris), perform a buffer exchange using a desalting column or dialysis.[4]

2. Preparation of this compound Solution:

  • Allow the vial of this compound to warm to room temperature before opening.

  • Immediately before use, prepare a 10 mM solution by dissolving the required amount in anhydrous DMSO or DMF.[6] Do not store this solution.

3. Conjugation Reaction:

  • Add a 5- to 20-fold molar excess of the dissolved PFP ester solution to the protein solution while gently stirring.[5] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[6]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3][5]

4. Quenching Reaction (Optional):

  • To stop the reaction, add an amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[5]

  • Incubate for 15-30 minutes at room temperature.[5]

5. Purification:

  • Remove the excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[3][5]

Visual Workflows

G cluster_storage Storage Protocol cluster_handling Handling & Preparation Workflow store Store at -20°C in sealed amber vial with desiccant inert Backfill with inert gas (Ar/N₂) store->inert equilibrate Equilibrate vial to room temperature before opening store->equilibrate Begin Experiment weigh Weigh required amount in fume hood equilibrate->weigh dissolve Dissolve immediately in anhydrous DMSO or DMF weigh->dissolve add Add to reaction buffer (pH 7.2-8.5) dissolve->add discard Discard unused reconstituted reagent add->discard

Caption: Recommended workflow for the storage and handling of this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products pfp This compound (N₃-PEG₄-PFP) conjugate Stable Amide Bond Conjugate (N₃-PEG₄-NH-R) pfp->conjugate protein Biomolecule with Primary Amine (R-NH₂) protein->conjugate buffer Amine-Free Buffer (e.g., PBS) ph pH 7.2 - 8.5 byproduct Pentafluorophenol Byproduct conjugate->byproduct +

Caption: Reaction schematic of this compound with a primary amine.

References

Validation & Comparative

A Comparative Guide to the Reactivity of PFP, TFP, and NHS Esters in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an active ester for the acylation of primary and secondary amines is a critical step in the development of bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and various therapeutic and diagnostic agents. N-hydroxysuccinimide (NHS) esters have long been a staple in this field. However, polyfluorinated phenyl esters, namely pentafluorophenyl (PFP) and 2,3,5,6-tetrafluorophenyl (TFP) esters, have emerged as powerful alternatives, offering distinct advantages in terms of stability and, in some cases, reactivity. This guide provides an objective, data-supported comparison of the performance of PFP, TFP, and NHS esters to inform the selection of the optimal reagent for specific bioconjugation needs.

Executive Summary

The efficiency of amine acylation is determined by the delicate balance between the desired aminolysis reaction and the competing hydrolysis of the active ester. PFP and TFP esters generally exhibit greater resistance to hydrolysis in aqueous media compared to NHS esters, particularly at the slightly alkaline pH conditions optimal for amine conjugation.[1][2][3] This enhanced stability can translate to higher conjugation yields and greater reproducibility. While kinetic studies have demonstrated the superior reactivity of PFP esters in some cases, other research suggests that under certain conditions, NHS esters may exhibit faster initial reaction rates.[4][5] The choice of ester, therefore, depends on a careful consideration of the specific application, the nature of the biomolecule, and the desired reaction conditions.

Quantitative Data Comparison

Table 1: Hydrolytic Stability of Active Esters
Active EsterpHTemperature (°C)Half-life (t½)Reference(s)
PFP Ester Aqueous SolutionNot Specified~6-fold more stable than NHS ester[3]
TFP Ester 7.0Room Temp~13.5 hours[6]
8.0Room Temp~5.8 hours[6]
10.0Room Temp~6 hours[6]
NHS Ester 7.004 - 5 hours[5]
7.0Room Temp~5.8 hours[6]
8.0Room Temp~55 minutes[6]
8.6410 minutes[7]
10.0Room Temp~39 minutes[6]
Table 2: Aminolysis Reactivity Comparison

Direct comparative kinetic data for the aminolysis of PFP, TFP, and NHS esters is limited. The following provides a qualitative and semi-quantitative overview based on available literature.

Active EsterReactivity with Primary AminesReactivity with Secondary AminesNotesReference(s)
PFP Ester HighSlower than primary aminesGenerally considered highly reactive, often more so than TFP and NHS esters. The byproduct, pentafluorophenol, is less nucleophilic than NHS, reducing potential side reactions.[1][4][5]
TFP Ester HighSlower than primary aminesOften reported to be as reactive as NHS esters but with greater hydrolytic stability.[2]
NHS Ester HighSlower than primary aminesConsidered highly reactive, but this is often offset by its rapid hydrolysis in aqueous buffers.[8]

Reaction Mechanisms and Workflows

The fundamental reaction for all three esters is a nucleophilic acyl substitution. A primary or secondary amine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the leaving group and forming a stable amide bond. The efficiency of this process is largely influenced by the stability of the leaving group and the susceptibility of the ester to hydrolysis.

Signaling Pathways and Reaction Mechanisms

Reaction_Mechanisms cluster_reactants Reactants cluster_esters Active Esters cluster_products Products R_COOH R-COOH (Carboxylic Acid) PFP PFP Ester R_COOH->PFP Activation TFP TFP Ester R_COOH->TFP Activation NHS NHS Ester R_COOH->NHS Activation Amine R'-NH₂ (Primary Amine) Amide R-CONH-R' (Amide Bond) Amine->Amide PFP->Amide Aminolysis (Desired Reaction) Hydrolyzed_Acid R-COOH (Hydrolyzed Acid) PFP->Hydrolyzed_Acid Hydrolysis (Competing Reaction) TFP->Amide Aminolysis (Desired Reaction) TFP->Hydrolyzed_Acid Hydrolysis (Competing Reaction) NHS->Amide Aminolysis (Desired Reaction) NHS->Hydrolyzed_Acid Hydrolysis (Competing Reaction)

Caption: General reaction pathways for amine acylation using active esters.

Experimental Workflow for Reactivity Comparison

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Ester_Sol Prepare Stock Solutions of PFP, TFP, NHS Esters (e.g., in anhydrous DMSO) Mixing Initiate Reactions by Mixing Ester and Amine Solutions Ester_Sol->Mixing Amine_Sol Prepare Amine Solution (e.g., protein in reaction buffer) Amine_Sol->Mixing Incubation Incubate at Controlled Temperature and Time Mixing->Incubation Quenching Quench Reaction Incubation->Quenching HPLC Analyze by RP-HPLC or UV-Vis Spectrophotometry Quenching->HPLC Data Determine Reaction Rate/ Yield by Monitoring Reactant Disappearance and Product Formation HPLC->Data

Caption: A generalized workflow for the comparative analysis of active ester reactivity.

Experimental Protocols

Protocol 1: Determination of Hydrolysis Rate by UV-Vis Spectrophotometry

This method is based on monitoring the increase in absorbance resulting from the release of the leaving group (e.g., N-hydroxysuccinimide or a polyfluorinated phenol) upon hydrolysis.

Materials:

  • PFP, TFP, and NHS esters of interest

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Reaction buffers at various pH values (e.g., phosphate buffer at pH 7.0, 8.0, and 9.0)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare 10 mM stock solutions of each active ester in the organic solvent.

  • Equilibrate the reaction buffers to the desired temperature (e.g., 25°C) in a water bath.

  • To initiate the reaction, add a small volume of the ester stock solution to a cuvette containing the pre-warmed buffer to achieve a final concentration of approximately 0.1 mM. The final concentration of the organic solvent should be kept below 1%.

  • Immediately place the cuvette in the spectrophotometer and begin monitoring the absorbance at the λmax of the released leaving group (e.g., ~260 nm for N-hydroxysuccinimide).

  • Record the absorbance at regular time intervals until the reaction reaches completion (i.e., the absorbance plateaus).

  • The pseudo-first-order rate constant (k') for hydrolysis can be determined by plotting the natural logarithm of the change in absorbance versus time. The half-life (t½) can then be calculated using the equation: t½ = ln(2) / k'.

Protocol 2: Comparison of Aminolysis Efficiency by RP-HPLC

This protocol allows for the direct comparison of the rate of consumption of the active ester and the formation of the amide product when reacted with a model amine.

Materials:

  • PFP, TFP, and NHS esters of interest

  • A model primary amine (e.g., benzylamine or a model protein like bovine serum albumin)

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and a UV detector

Procedure:

  • Prepare stock solutions of the active esters (e.g., 10 mM in DMSO) and the model amine (e.g., 100 mM in reaction buffer).

  • In separate reaction vials, add the reaction buffer and the model amine solution.

  • To initiate the reactions, add a defined molar excess (e.g., 1.1 equivalents) of each active ester stock solution to the respective amine-containing vials.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.

  • Analyze the quenched samples by RP-HPLC. Develop a gradient elution method that effectively separates the starting active ester, the amine, the amide product, and the hydrolyzed ester.

  • Monitor the peak areas of the active ester and the amide product at an appropriate wavelength.

  • Plot the concentration of the active ester and the amide product as a function of time to determine the reaction rates and yields for each active ester.

Conclusion

The selection of an appropriate active ester is a critical determinant of the success of a bioconjugation strategy. While NHS esters are a well-established and highly reactive class of reagents, their utility can be hampered by their susceptibility to hydrolysis. PFP and TFP esters offer enhanced stability in aqueous environments, which can lead to more efficient and reproducible conjugations, particularly in applications requiring longer reaction times or involving precious biomolecules.[1][2] The choice between PFP, TFP, and NHS esters should be guided by the specific requirements of the experiment, including the pH of the reaction, the desired reaction time, and the nature of the amine-containing molecule. The experimental protocols outlined in this guide provide a framework for the direct comparison of these reagents, enabling researchers to make informed decisions and optimize their bioconjugation workflows.

References

Characterizing Azido-PEG4-PFP Labeled Antibodies: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the creation of bioconjugates such as antibody-drug conjugates (ADCs), the choice of labeling reagent is a critical decision that influences the homogeneity, stability, and ultimately, the efficacy of the final product. This guide provides an objective comparison of Azido-PEG4-PFP (pentafluorophenyl) ester with its more traditional alternative, Azido-PEG4-NHS (N-hydroxysuccinimide) ester, for the amine-reactive labeling of antibodies. The characterization of the resulting conjugates by mass spectrometry is central to this analysis, providing detailed insights into the quality attributes of the labeled antibody.

Performance Comparison: Azido-PEG4-PFP Ester vs. Azido-PEG4-NHS Ester

The primary distinction between PFP and NHS esters lies in their reactivity and stability. PFP esters are generally less susceptible to hydrolysis in aqueous solutions compared to NHS esters.[1][2] This enhanced stability can translate to more efficient and reproducible conjugation reactions, potentially allowing for a wider range of reaction conditions.[1]

One of the most significant performance differentiators observed is the potential for altered site selectivity. While both esters target primary amines (the N-terminus and lysine ε-amino groups), studies with other PFP-ester derivatives have shown a remarkable preference for labeling the light chain of monoclonal antibodies over the heavy chain, a feature not observed with the corresponding NHS ester.[3] This can be highly advantageous in applications where labeling the heavy chain might interfere with antibody function or lead to undesirable heterogeneity.

Table 1: Quantitative Comparison of Amine-Reactive Labeling Reagents

ParameterThis compoundAzido-PEG4-NHS EsterNotes
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Both reagents target the same functional groups.
Hydrolytic Stability HigherLowerPFP esters are less prone to hydrolysis in aqueous buffers, leading to a longer half-life.[1]
Reaction pH Range Typically 7.0 - 9.0Typically 7.2 - 8.5PFP esters may offer more flexibility due to their higher stability.
Labeling Selectivity Can exhibit preferential light-chain labelingTends toward less specific labelingPFP esters have been shown to provide higher light chain to heavy chain labeling ratios.[3]
Reaction Efficiency Potentially higher due to increased stabilityStandardThe higher stability of PFP esters can lead to more efficient conjugation.[1]
Byproduct PentafluorophenolN-hydroxysuccinimideBoth byproducts are removed during purification.

Experimental Workflows and Methodologies

The successful characterization of a labeled antibody begins with a robust and well-controlled labeling procedure, followed by thorough purification and analysis.

Workflow for Antibody Labeling and Characterization

The overall process involves preparing the antibody, performing the conjugation reaction, purifying the labeled antibody, and finally, analyzing the product by mass spectrometry to determine the degree of labeling and the distribution of labeled species.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Ab_prep Antibody Buffer Exchange (Amine-Free) Conjugation Labeling Reaction (e.g., 20-fold molar excess, RT, 1-2h) Ab_prep->Conjugation Reagent_prep Reagent Dissolution (Anhydrous DMSO/DMF) Reagent_prep->Conjugation Quench Quench Reaction (e.g., Tris or Glycine) Conjugation->Quench Purify Purification (Desalting Column or Dialysis) Quench->Purify Intact_MS Intact Mass Analysis (LC-MS) Purify->Intact_MS Subunit_MS Subunit Analysis (reduced LC-MS) Purify->Subunit_MS Peptide_Map Peptide Mapping (LC-MS/MS) Purify->Peptide_Map DOL_calc DOL_calc Intact_MS->DOL_calc Determine Avg. DOL & Distribution Site_loc Site_loc Subunit_MS->Site_loc Chain Selectivity Site_loc2 Site_loc2 Peptide_Map->Site_loc2 Site Occupancy

Caption: General workflow for antibody labeling and mass spectrometry analysis.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining high-quality, comparable data.

Protocol 1: Antibody Labeling with this compound

This protocol is adapted from standard amine-labeling procedures, taking into account the specific properties of PFP esters.

  • Materials:

    • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

    • This compound

    • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Desalting columns or dialysis cassettes (10-40 kDa MWCO)

  • Procedure:

    • Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizers like BSA, they must be removed by buffer exchange.[4]

    • Reagent Preparation: Immediately before use, equilibrate the vial of this compound to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

    • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio should be determined empirically. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

    • Purification: Remove excess, unreacted reagent and the pentafluorophenol byproduct using a desalting column or by dialysis against PBS.

Protocol 2: Antibody Labeling with Azido-PEG4-NHS Ester (Alternative)

This protocol follows the standard procedure for NHS ester-based antibody labeling.

  • Materials:

    • Monoclonal antibody (mAb) in a buffer at pH 7.2-8.5 (e.g., PBS)

    • Azido-PEG4-NHS ester

    • Anhydrous DMSO or DMF

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or glycine)

    • Desalting columns or dialysis cassettes (10-40 kDa MWCO)

  • Procedure:

    • Antibody Preparation: Prepare the antibody as described in Protocol 1, ensuring the buffer pH is between 7.2 and 8.5 for optimal NHS ester reactivity.[5]

    • Reagent Preparation: Prepare a fresh 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMSO or DMF. NHS ester solutions are highly susceptible to hydrolysis and should be used immediately.[5]

    • Labeling Reaction: Add a 20-fold molar excess of the Azido-PEG4-NHS ester stock solution to the antibody solution.[5] Incubate for 30-60 minutes at room temperature or for 2 hours on ice.[5]

    • Quenching: Stop the reaction by adding the quenching buffer as described in Protocol 1.

    • Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted reagent and the N-hydroxysuccinimide byproduct.[5]

Mass Spectrometry Characterization

Mass spectrometry is an indispensable tool for the detailed characterization of labeled antibodies, providing precise information on the degree of labeling (DOL), the distribution of different labeled species, and the location of the modifications.

Mechanism of Amine Labeling

The fundamental reaction for both PFP and NHS esters is the acylation of a primary amine on the antibody to form a stable amide bond.

Caption: Reaction of this compound with a primary amine on an antibody.

Table 2: Mass Spectrometry Techniques for Labeled Antibody Analysis

Analytical ApproachInformation ProvidedAdvantagesDisadvantagesTypical Mass Spectrometry Platform
Intact Mass Analysis Average Degree of Labeling (DOL), Distribution of labeled species (DOL 0, 1, 2, etc.)Rapid assessment of labeling heterogeneity, minimal sample preparation.Lower resolution for complex mixtures, cannot localize conjugation sites.Time-of-Flight (TOF), Orbitrap, Q-TOF.[6]
Subunit Analysis (Middle-Up/Down) DOL on light and heavy chains, Localization to the subunit level.Improved resolution and mass accuracy over intact analysis, reveals chain-specific labeling.Requires antibody reduction, destroys non-covalent structures.TOF, Orbitrap, Q-TOF.[6]
Peptide Mapping Precise localization of labeling sites (site occupancy), Confirmation of antibody sequence.Provides the highest level of structural detail.Complex sample preparation (digestion), data analysis can be time-consuming.High-resolution instruments (e.g., Orbitrap, Q-TOF) with MS/MS capability.

Protocol 3: Intact and Subunit Mass Analysis by LC-MS

This protocol provides a general framework for analyzing the purified, labeled antibody.

  • Materials:

    • Purified labeled antibody

    • Dithiothreitol (DTT) for reduction (for subunit analysis)

    • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

    • Reversed-phase column (e.g., C4 for intact/subunit analysis)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Procedure for Intact Mass Analysis:

    • Dilute the purified antibody to approximately 0.1-1 mg/mL.

    • Inject 1-5 µg of the sample onto the LC-MS system.

    • Elute the antibody using a gradient of increasing Mobile Phase B.

    • Acquire mass spectra across the protein peak in positive ion mode.

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass for each labeled species. The mass difference between peaks will correspond to the mass of the Azido-PEG4 moiety.

  • Procedure for Subunit Analysis:

    • To ~20 µg of the purified antibody, add DTT to a final concentration of 10-20 mM.

    • Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.

    • Inject the reduced sample onto the LC-MS system.

    • Separate the light and heavy chains using a suitable gradient.

    • Acquire and deconvolute the mass spectra for the light and heavy chain peaks to determine the degree of labeling on each chain.

Conclusion

The characterization of this compound labeled antibodies by mass spectrometry reveals it as a compelling alternative to the more common NHS ester. The primary advantages of the PFP ester lie in its superior hydrolytic stability, which can lead to more efficient and consistent labeling, and its potential for preferential light-chain modification.[1][3] Mass spectrometry, through intact, subunit, and peptide mapping analyses, provides the essential data to confirm the success of the conjugation, determine the average DOL and distribution, and assess the site selectivity of the labeling reaction. The choice between PFP and NHS esters will depend on the specific application, but for developing highly defined bioconjugates where homogeneity and specific site-attachment are critical, the this compound presents a significant opportunity for process improvement.

References

A Head-to-Head Comparison of Azido-PEG4-PFP Ester and Other PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a chemical linker is paramount to the success of creating stable and effective molecular conjugates for research, diagnostics, and therapeutic applications. Among the diverse array of available crosslinkers, PEGylated linkers have gained prominence for their ability to improve the solubility, stability, and pharmacokinetic properties of biomolecules.[1] This guide provides a detailed, data-driven comparison of Azido-PEG4-PFP ester, a heterobifunctional linker, with other commonly used PEGylated linkers, focusing on their chemical properties, reaction efficiency, and stability. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal linker for their specific needs.

Introduction to PEGylated Linkers

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that, when used as a linker, can significantly enhance the properties of bioconjugates.[1] PEG linkers can vary in length, which in turn influences the pharmacokinetic profile and in vitro potency of the final conjugate, such as an antibody-drug conjugate (ADC).[2] The terminal functional groups of the PEG linker dictate its reactivity and application. This compound incorporates two key functionalities: an azide group for bioorthogonal "click" chemistry and a pentafluorophenyl (PFP) ester for amine-reactive conjugation.[3][4][5]

The azide group is highly selective and stable under most biological conditions, participating in efficient click chemistry reactions with alkynes to form stable triazole rings.[3][6] The PFP ester is an amine-reactive functional group that forms stable amide bonds with primary amines, such as the lysine residues on proteins.[4][7]

Core Comparison: PFP Ester vs. NHS Ester

A primary point of comparison for this compound is with PEGylated linkers that utilize an N-hydroxysuccinimide (NHS) ester for amine coupling. The key differentiator between PFP and NHS esters is their hydrolytic stability in aqueous environments.[8][9]

Table 1: Quantitative Comparison of PFP Ester and NHS Ester Performance

ParameterPFP EsterNHS EsterKey Advantage of PFP Ester
Hydrolytic Stability Significantly more stable in aqueous solutions. One study reported a PFP ester to be approximately 6-fold more stable than its NHS counterpart.[8][9]Prone to rapid hydrolysis, with a half-life ranging from hours at pH 7 to minutes at pH 8.[9][10]Higher resistance to hydrolysis allows for longer reaction times, improved reproducibility, and potentially higher yields as more reagent is available to react.[9]
Reaction Efficiency Generally higher due to reduced competition from hydrolysis, leading to more efficient amide bond formation.[11][12]Can be high, but is significantly compromised by hydrolysis, especially at physiological or slightly alkaline pH.[9]More efficient use of the crosslinking reagent, which is critical when working with precious biomolecules.
Optimal Reaction pH Typically between 7.2 and 8.5.[9][13]Generally optimal between 7.2 and 8.5, but the rate of hydrolysis increases significantly at the higher end of this range.[9]The broader effective pH range, coupled with higher stability, provides greater flexibility in experimental design.[9]

The superior hydrolytic stability of the PFP ester is a significant advantage, as it minimizes the competing hydrolysis reaction, ensuring that more of the active ester is available for conjugation with the target amine.[8][11] This leads to more efficient and reproducible conjugations, particularly for reactions that require longer incubation times or are performed at a neutral to alkaline pH.[8]

The Role of the Azide Moiety and PEG Spacer

The this compound offers the versatility of a dual-reaction modality. The azide group allows for subsequent conjugation to molecules containing an alkyne group via click chemistry, a highly efficient and bioorthogonal reaction.[3][14] This two-step approach enables the precise and modular construction of complex bioconjugates.

The PEG4 spacer in the linker provides several benefits:

  • Enhanced Solubility : The hydrophilic nature of the PEG chain improves the water solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[1][15][]

  • Reduced Steric Hindrance : The flexible PEG spacer provides spatial separation between the conjugated molecules, which can help to preserve their biological activity.[4]

  • Improved Pharmacokinetics : In therapeutic applications like ADCs, PEGylation can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life.[17][]

Experimental Workflows and Protocols

A typical experimental workflow for the use of an amine-reactive PEGylated linker involves several key steps, from protein preparation to purification and characterization of the final conjugate.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Protein Preparation (Buffer Exchange) C Conjugation Reaction (Protein + Linker) A->C B Linker Preparation (Dissolve in Organic Solvent) B->C D Quenching (Optional) C->D E Purification (e.g., SEC, Dialysis) D->E F Characterization (e.g., SDS-PAGE, LC-MS) E->F

Caption: General experimental workflow for protein conjugation.

Detailed Experimental Protocol: Protein Conjugation with this compound

This protocol provides a general framework for conjugating this compound to a protein containing primary amines. Optimization may be required for specific proteins and applications.

Materials:

  • Protein to be conjugated in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).

  • This compound.

  • Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)).[18][19]

  • Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0).

  • Purification tools (e.g., desalting column for size-exclusion chromatography (SEC) or dialysis cassette).

Procedure:

  • Protein Preparation:

    • If the protein solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free buffer.

    • Adjust the protein concentration, typically to 1-10 mg/mL.[20][21]

  • Linker Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[18][19]

    • Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a concentration of 10-100 mM.[20][22] Do not prepare stock solutions for storage as the PFP ester is susceptible to hydrolysis.[12][19]

  • Conjugation Reaction:

    • Add the dissolved this compound solution to the protein solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to minimize protein denaturation.[18][20]

    • The molar ratio of the linker to the protein typically ranges from 10:1 to 50:1 and should be optimized.[18][20]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[18][20]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[20]

  • Purification of the Conjugate:

    • Remove unreacted linker and byproducts using SEC or dialysis.[20]

  • Characterization:

    • Analyze the purified conjugate using methods such as SDS-PAGE to observe the shift in molecular weight, and LC-MS to confirm the degree of labeling.[22]

Logical Relationship of Reaction Components

The following diagram illustrates the reaction between an amine-containing biomolecule and the this compound, followed by a potential click chemistry reaction.

G cluster_reactants Initial Reactants cluster_conjugation Amine Conjugation cluster_click Click Chemistry A Biomolecule-NH2 C Biomolecule-NH-CO-PEG4-Azide (Amide Bond Formation) A->C B This compound B->C E Final Conjugate (Triazole Linkage) C->E D Alkyne-Molecule D->E

Caption: Reaction pathway of this compound.

Conclusion

This compound stands out as a versatile and efficient PEGylated linker for bioconjugation. Its PFP ester offers superior hydrolytic stability compared to the more traditional NHS esters, leading to higher reaction efficiencies and greater experimental flexibility.[8][9] The inclusion of an azide moiety opens the door to powerful and specific click chemistry applications, allowing for the modular construction of complex biomolecular architectures.[3] The PEG4 spacer further enhances the properties of the resulting conjugate by improving solubility and providing steric separation.[4] While the optimal linker choice will always depend on the specific application, the data-supported advantages of this compound make it a compelling option for researchers seeking to create robust and well-defined bioconjugates.

References

Analytical methods for assessing the purity of Azido-PEG4-PFP ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugation reagents like Azido-PEG4-PFP ester is paramount for reproducible and reliable results. This guide provides a comprehensive comparison of key analytical methods for assessing the purity of this compound, a heterobifunctional linker widely used in click chemistry and bioconjugation. We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection and implementation of the most suitable analytical strategy.

Principal Analytical Methods

The purity of this compound is primarily assessed using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in identifying and quantifying the target molecule and potential impurities. The most common analytical techniques include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Potential Impurities:

During the synthesis and storage of this compound, several impurities can arise, including:

  • Unreacted starting materials: Such as Azido-PEG4-acid or pentafluorophenol.

  • Hydrolysis product: The PFP ester can hydrolyze to the corresponding carboxylic acid (Azido-PEG4-acid).

  • PEG oligomers of different lengths: If the starting PEG material is not monodisperse, impurities with shorter or longer PEG chains (e.g., Azido-PEG3-PFP ester or Azido-PEG5-PFP ester) may be present.

  • Byproducts from synthesis: Other related species formed during the multi-step synthesis.

Comparative Analysis of Analytical Techniques

A multi-faceted approach is often necessary for a comprehensive purity assessment. The following table summarizes the key performance characteristics of the primary analytical methods.

Analytical Method Principle Information Obtained Advantages Limitations Typical Purity Specification
RP-HPLC Separation based on hydrophobicity.Purity assessment, quantification of impurities.High resolution, quantitative, robust.Requires a chromophore for UV detection; for PEG compounds without a strong chromophore, detectors like ELSD or CAD are needed.[1]>95% (by peak area)
LC-MS Separation by HPLC coupled with mass detection.Molecular weight confirmation of the main component and impurities.High specificity, definitive identification of impurities.Can be less quantitative than HPLC with UV/ELSD/CAD; PEG molecules can be challenging to analyze due to multiple charge states.[1]Confirms expected molecular weight.
¹H and ¹⁹F NMR Nuclear magnetic resonance spectroscopy.Structural confirmation, identification of functional groups, and quantitative purity assessment (qNMR).Provides detailed structural information, can be quantitative without a reference standard of the analyte.[2][3]Lower sensitivity compared to HPLC, requires a higher concentration of the sample.>95% (by integration)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for assessing the purity of this compound by separating it from non-polar and closely related impurities.[1][]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a UV detector. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended for better detection of PEG compounds.[1]

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[1]

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 95% A and 5% B) to a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject 10-20 µL of the sample.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.[1]

  • Hold at 95% Mobile Phase B for 5 minutes.

  • Return to the initial conditions and re-equilibrate for 5-10 minutes before the next injection.

  • Monitor the chromatogram at a suitable wavelength (e.g., 214 nm for the ester/amide bonds or 260 nm for the PFP group) and with the ELSD/CAD if available.

  • Calculate the purity based on the relative peak area of the main component compared to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for confirming the identity of the main product and identifying impurities by their mass-to-charge ratio.[1]

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Materials:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Sample Preparation: Dilute the sample in Mobile Phase A.

Procedure:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject 1-5 µL of the sample.

  • Run a fast gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., m/z 100-1000). The expected [M+H]⁺ for this compound (C₁₇H₂₀F₅N₃O₆) is approximately 458.13 g/mol .[5]

  • Analyze the resulting mass spectrum to confirm the molecular weight of the main peak and identify any impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR provide detailed structural information and can be used for quantitative purity assessment.

Instrumentation:

  • 400 MHz or higher NMR Spectrometer.

Materials:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For quantitative NMR (qNMR), a known amount of an internal standard is added.

Data Acquisition and Analysis:

  • ¹H NMR: Acquire a standard proton NMR spectrum.

    • Expected Signals:

      • A multiplet around 3.6 ppm corresponding to the ethylene glycol protons (-OCH₂CH₂O-).

      • A triplet around 3.4 ppm for the methylene protons adjacent to the azide group (-CH₂-N₃).

      • Other signals corresponding to the propionyl linker.

    • Purity Determination: Compare the integration of the characteristic proton signals of the this compound to the signals of any observed impurities.[6]

  • ¹⁹F NMR: Acquire a fluorine-19 NMR spectrum.

    • Expected Signals: Signals in the characteristic region for pentafluorophenyl groups.

    • Purity Determination: The absence of signals corresponding to hydrolyzed or other fluorine-containing impurities indicates high purity. ¹⁹F NMR can be a very sensitive method for detecting PFP-related impurities.[3][7]

Alternative Analytical Methods

While RP-HPLC, LC-MS, and NMR are the primary methods, other techniques can be employed for specific applications or to analyze challenging impurities.

Alternative Method Principle Application Advantages Limitations
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on partitioning between a polar stationary phase and a mobile phase with a high organic solvent content.Separation of highly polar compounds and impurities.Better retention of very polar molecules that are not well-retained by RP-HPLC.[8][9]Can have longer equilibration times and may be less robust than RP-HPLC.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.To assess the presence of higher or lower molecular weight PEG oligomers.Useful for analyzing polydispersity of the PEG chain.[]Not suitable for separating molecules of similar size with different chemical properties.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for assessing the purity of this compound conjugates.

Analytical_Workflow cluster_synthesis Synthesis & Initial Product cluster_analysis Purity Analysis cluster_results Results & Decision Synthesis Synthesis of This compound Crude_Product Crude Product Synthesis->Crude_Product RP_HPLC RP-HPLC (Purity Assessment) Crude_Product->RP_HPLC LC_MS LC-MS (Identity Confirmation) Crude_Product->LC_MS NMR NMR Spectroscopy (Structural Verification) Crude_Product->NMR Purity_Data Quantitative Purity Data RP_HPLC->Purity_Data Identity_Confirmation Molecular Weight Confirmation LC_MS->Identity_Confirmation Structural_Data Structural Integrity NMR->Structural_Data Final_Decision Pass / Fail Purity_Data->Final_Decision Identity_Confirmation->Final_Decision Structural_Data->Final_Decision

Caption: A typical workflow for the purity assessment of this compound.

Method_Comparison_Logic cluster_primary Primary Methods cluster_alternative Alternative Methods Analyte This compound (with potential impurities) RP_HPLC RP-HPLC Analyte->RP_HPLC Quantitative Purity LC_MS LC-MS Analyte->LC_MS Identity NMR NMR Analyte->NMR Structure & Purity HILIC HILIC Analyte->HILIC Polar Impurities SEC SEC Analyte->SEC Oligomeric Purity RP_HPLC->LC_MS Orthogonal RP_HPLC->NMR Orthogonal

Caption: Logical relationships between analytical methods for purity assessment.

By employing a combination of these robust analytical techniques, researchers can confidently assess the purity of their this compound conjugates, ensuring the quality and consistency of their subsequent bioconjugation experiments.

References

Safety Operating Guide

Proper Disposal of Azido-PEG4-PFP Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Azido-PEG4-PFP ester, a bifunctional linker commonly used in bioconjugation and click chemistry.

This compound (Pentafluorophenyl 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)acetate) requires careful management as a hazardous waste stream due to its azide functional group. Azide compounds are acutely toxic and have the potential to form explosive heavy metal azides if improperly handled. The pentafluorophenyl (PFP) ester group also warrants cautious handling. Adherence to the following procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is essential to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Body Covering Laboratory coat

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. The following steps will ensure safe collection and storage prior to disposal.

Step 1: Waste Segregation

  • Dedicated Waste Container: Collect all waste containing this compound in a clearly labeled, dedicated hazardous waste container. This includes unused or expired reagents, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials.

  • Avoid Incompatibilities: Do not mix this compound waste with other chemical waste streams, especially acidic solutions or heavy metal waste.[1] Contact with acids can generate highly toxic and explosive hydrazoic acid.[1] Contact with metals like lead, copper, silver, or iron, which can be present in plumbing, can form highly shock-sensitive and explosive metal azides.

Step 2: Container Selection and Labeling

  • Container Material: Use a non-metallic, screw-cap container made of polyethylene or another compatible plastic. Avoid glass containers with ground glass joints, as friction can be a source of ignition for azide compounds.

  • Proper Labeling: Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards: "Acutely Toxic," "Potential Explosive Hazard (Azide)"

    • The date of accumulation.

Step 3: Storage of Waste

  • Secure Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and incompatible materials.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate any potential leaks or spills.

Step 4: Arranging for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • Follow Regulations: Adhere to all local, state, and federal regulations governing the disposal of hazardous chemical waste.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), and collect the decontamination materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat start->ppe segregate Segregate Waste ppe->segregate container Select Non-Metallic, Labeled Container segregate->container storage Store Securely in Designated Area container->storage disposal Contact EHS for Professional Disposal storage->disposal end End: Proper Disposal disposal->end

Caption: A workflow diagram for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and protecting the broader community.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of Azido-PEG4-PFP ester.

This guide provides critical, step-by-step procedural information to ensure the safe and effective use of this compound in the laboratory. Adherence to these protocols is vital for protecting personnel, maintaining experimental integrity, and ensuring regulatory compliance.

Chemical and Physical Properties

A clear understanding of the properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₇H₂₀F₅N₃O₆[1]
Molecular Weight 457.4 g/mol [2]
Purity >98%[2][3]
Appearance White Amorphous Solid
Solubility Soluble in DMSO, DCM, DMF[2][3]
Storage Condition -20°C[2][3][4][5]

Personal Protective Equipment (PPE) and Engineering Controls

The azide functional group in this compound requires stringent safety measures due to its potential for explosive decomposition when exposed to heat, shock, friction, or light.[6] The following PPE and engineering controls are mandatory when handling this compound.

Required Personal Protective Equipment:
  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Double-gloving is recommended, especially when handling larger quantities.[6]

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[7][8]

  • Skin and Body Protection: A fully buttoned lab coat is required. For tasks with a higher risk of exposure, a chemical-resistant apron or gown should be considered.[6][7]

  • Respiratory Protection: Work should be conducted in a well-ventilated area. If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary.[9]

Engineering Controls:
  • Chemical Fume Hood: All handling of this compound, especially weighing and solution preparation, must be performed in a certified chemical fume hood.[6][10]

  • Blast Shield: The use of a blast shield is recommended as a precaution, particularly when working with larger quantities or when heating the compound.[6][10]

  • Ventilation: Ensure adequate ventilation in the laboratory to minimize the concentration of any potential vapors.[9]

Procedural Guidance for Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the stability of this compound.

Handling:
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing:

    • Tare a non-metal container on the balance.

    • Inside a chemical fume hood, carefully transfer the desired amount of the solid this compound to the tared container using a non-metal spatula (e.g., plastic or ceramic).[6][7]

    • Seal the container before removing it from the fume hood to weigh.

  • Dissolving:

    • In the fume hood, slowly add the solid to the desired solvent (e.g., DMSO, DMF).[2][3]

    • Avoid using halogenated solvents like dichloromethane, as they can form explosive compounds with azides.[6]

    • Do not use glassware with ground glass joints, as the friction can be an ignition source.[10]

  • Reaction:

    • If the reaction requires heating, use appropriate safety measures such as a blast shield and conduct the reaction on a small scale.[6]

    • Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the PFP ester reaction.[11][12]

Storage:
  • Store this compound at -20°C in a tightly sealed, non-metal container.[2][3][4][5]

  • The container should be clearly labeled with the chemical name and hazard symbols.[6]

  • Store away from incompatible materials such as acids, heat sources, and heavy metals.[10][13] Contact with acids can generate highly toxic and explosive hydrazoic acid.[14]

  • The reagent is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[5][12]

Disposal Plan

Proper disposal of azide-containing waste is crucial to prevent the formation of explosive metal azides in plumbing.[6]

Waste Segregation and Collection:
  • Solid Waste: All contaminated solid waste, including pipette tips, weighing paper, and gloves, must be collected in a separate, clearly labeled, non-metal hazardous waste container.[6]

  • Liquid Waste: All aqueous and organic solutions containing this compound must be collected in a designated, sealed, and labeled non-metal container.

Disposal Procedure:
  • NEVER pour azide-containing solutions down the drain. This can lead to the formation of highly explosive lead or copper azides in the pipes.[6][13]

  • All waste must be treated as hazardous.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[14]

Emergency Procedures

In the event of an emergency, follow these procedures and any additional protocols established by your institution.

Spills:
  • Small Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Carefully collect the absorbed material using non-metal tools and place it in the designated hazardous waste container.[7]

    • Clean the spill area with soap and water.[6]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent entry to the contaminated area.

Exposures:
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[15]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Solid in Hood (Use Non-Metal Spatula) prep_materials->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_react Perform Reaction (Avoid Primary Amine Buffers) handling_dissolve->handling_react storage_conditions Store at -20°C (Tightly Sealed, Non-Metal Container) handling_react->storage_conditions disposal_collect Collect Waste in Designated Non-Metal Container handling_react->disposal_collect emergency_spill Spill Procedure handling_react->emergency_spill emergency_exposure Exposure Procedure handling_react->emergency_exposure disposal_contact Contact EHS for Pickup disposal_collect->disposal_contact

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.